molecular formula C6H8F2O2 B1432701 3-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1613330-49-6

3-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1432701
CAS No.: 1613330-49-6
M. Wt: 150.12 g/mol
InChI Key: XRSUGPIWOGKMJP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUGPIWOGKMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613330-49-6
Record name 3-(difluoromethyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

Theoretical Calculations on 3-(difluoromethyl)cyclobutane-1-carboxylic Acid Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Paradox of the "Magic Methyl" Bioisostere

In modern medicinal chemistry, the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a critical intersection of bioisosterism and structural rigidity. The difluoromethyl group (


) is not merely a lipophilic bulking group; it is a lipophilic hydrogen bond donor  capable of modulating pKa and permeability. When mounted on a cyclobutane ring, its spatial orientation is governed by the ring’s "puckering" dynamics.[1][2]

This guide details the theoretical framework for accurately predicting the conformational landscape of this molecule. We move beyond standard energy minimization to address the specific challenges of fluorine-mediated intramolecular hydrogen bonding (IMHB) and ring inversion barriers .

Part 1: Structural Dynamics & Isomerism

The Physics of the Scaffold

The cyclobutane ring is rarely planar.[2][3] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a non-planar "butterfly" or "puckered" conformation.[1]

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    deviation from planarity.
  • Inversion Barrier: Low energy (

    
     kcal/mol), allowing rapid interconversion at room temperature unless locked by substituents.
    
The Fluorine Factor: as a Donor

Unlike the inert trifluoromethyl (


) group, the 

proton is sufficiently acidic to act as a weak hydrogen bond donor. In the context of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, this introduces a critical energetic variable:
  • Cis-Isomer: The

    
     and 
    
    
    
    groups reside on the same face. A theoretical Intramolecular Hydrogen Bond (IMHB) may form between the
    
    
    and the carbonyl oxygen of the carboxylic acid, potentially "locking" the ring pucker.
  • Trans-Isomer: Substituents on opposite faces precludes this interaction, driving conformation purely via steric and electronic repulsion (1,3-diaxial-like strain).

Part 2: Computational Methodology (The Protocol)

To capture these subtle electronic effects, standard force fields (MMFF94) are insufficient. The following protocol utilizes Density Functional Theory (DFT) with dispersion corrections to account for fluorine-fluorine and weak H-bond interactions.

Workflow Architecture

G Start Input Structure (Cis & Trans) ConfSearch Conformational Search (MMFF/OPLS3e) Generate ~50-100 conformers Start->ConfSearch PreOpt Pre-Optimization (HF/6-31G*) ConfSearch->PreOpt DFT_Opt Geometry Optimization (wB97X-D / 6-311+G(d,p)) PreOpt->DFT_Opt Select lowest 10 kcal/mol Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt If Imaginary Freq (TS) Solvation Solvation Energy (SMD) Water vs. Chloroform Freq->Solvation If Minima Found Analysis Boltzmann Weighting & NBO Analysis Solvation->Analysis

Figure 1: High-fidelity computational workflow for fluorinated cycloalkanes. Note the explicit inclusion of dispersion-corrected functionals.

Step-by-Step Execution
Step 1: Conformer Generation

Objective: Sample the puckering angle and rotamers of the


 and 

groups.
  • Tool: Spartan, Schrödinger (MacroModel), or OpenBabel.

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Constraint: Do not constrain the ring atoms; allow full relaxation of the puckering angle.

Step 2: DFT Optimization (The Gold Standard)

Objective: Accurate electronic energy calculation including dispersion.

  • Functional: wB97X-D or B3LYP-D3(BJ) . The "-D" (dispersion) correction is mandatory to accurately model the attractive forces between the fluorine lone pairs and the scaffold.

  • Basis Set: 6-311+G(d,p) . Diffuse functions (+) are required to describe the lone pairs on Fluorine and Oxygen accurately.

  • Software: Gaussian 16, ORCA, or Q-Chem.

Step 3: Solvation Models

Objective: Mimic biological environments.

  • Method: SMD (Solvation Model based on Density).

  • Solvents:

    • Water (

      
      ):  Simulates bulk aqueous environment (blood/cytosol).
      
    • Chloroform/Dichloromethane (

      
      ):  Simulates the lipophilic interior of a protein binding pocket or membrane.
      

Part 3: Energetic Analysis & Data Interpretation

Relative Stability Metrics

Upon completing the calculations, organize the data to compare the Cis and Trans global minima.

ParameterCis-Isomer (Global Min)Trans-Isomer (Global Min)Significance

(kcal/mol)
0.0 (Reference)Calc. ValueDetermines the dominant isomer in synthesis.
Puckering Angle (

)


Indicates ring strain; Cis often puckers more to relieve repulsion.
Dipole Moment (Debye) HighLowAffects solubility and permeability.


N/ACritical: Evidence of Intramolecular H-Bonding.
The Intramolecular H-Bond (IMHB) Hypothesis

In the Cis conformation, check for a bond distance between the


 proton and the Carbonyl Oxygen of 

and a bond angle

.
  • If Present: This interaction stabilizes the Cis form, making it more lipophilic (by "hiding" the polar donor) and potentially more permeable than the Trans isomer.

  • NBO Analysis: Use Natural Bond Orbital (NBO) analysis to look for

    
     orbital overlap, which quantifies the strength of this H-bond.
    

Part 4: Experimental Validation Strategy

Theoretical models must be validated against physical data. For this specific molecule, NMR is the primary tool.

and Coupling Constants

The puckering of the ring dictates the dihedral angles between the ring protons and the fluorine atoms.

  • Protocol: Calculate NMR shielding tensors (GIAO method) at the mPW1PW91/6-311+G(d,p) level on the optimized geometries.

  • Validation: Compare calculated coupling constants (

    
    ) with experimental 
    
    
    
    and
    
    
    NMR.
    • Trans isomers typically show distinct vicinal coupling patterns (

      
      ) due to the fixed axial/equatorial relationships compared to the Cis form.
      

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Glendening, E. D., & Halpern, A. M. (2005).[4] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[4] The Journal of Physical Chemistry A, 109(4), 635–643.[4] Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

Sources

Operational Safety and Handling of Fluorinated Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated carboxylic acids (FCAs), ranging from the ubiquitous Trifluoroacetic Acid (TFA) to the metabolically lethal Monofluoroacetic Acid (MFA), represent a dichotomy in pharmaceutical research. They are indispensable tools for pKa modulation, solubility enhancement, and peptide synthesis, yet they pose severe safety risks often underestimated due to their ubiquity.

This guide moves beyond standard SDS boilerplate. It addresses the "Nitrile Trap" (glove permeation failures), the "Lethal Synthesis" metabolic pathway, and validated protocols for the efficient removal of TFA from drug substances—a critical bottleneck in late-stage purification.

Part 1: The Dual Hazard Profile

FCAs must be categorized into two distinct hazard classes. Treating them as a monolith leads to inadequate safety protocols.

Class A: Corrosive & Volatile (e.g., Trifluoroacetic Acid - TFA)
  • Primary Risk: Chemical burns and inhalation injury.[1]

  • Mechanism: The electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion, dropping the pKa of TFA to ~0.23 (compared to 4.76 for acetic acid). This makes it a "super acid" in organic contexts, capable of rapid tissue necrosis and corneal destruction.

  • Volatility: High vapor pressure leads to rapid saturation of breathing zones outside fume hoods.

Class B: Metabolic Poisons (e.g., Fluoroacetate, Fluorocitrate)[2][3]
  • Primary Risk: Systemic cellular respiration failure.

  • Mechanism: The "Trojan Horse" effect. Unlike TFA, monofluoroacetate mimics acetate, entering the Krebs cycle where it is converted into a suicide inhibitor for the enzyme Aconitase.

Visualization: The "Lethal Synthesis" Pathway

The following diagram illustrates how Fluoroacetate hijacks the Krebs Cycle, a mechanism distinct from simple acid corrosion.

LethalSynthesis FA Fluoroacetate (Precursor) FACoA Fluoroacetyl-CoA FA->FACoA Acetyl-CoA Synthetase CoA Coenzyme A CoA->FACoA FC Fluorocitrate (The Trojan Horse) FACoA->FC Condensation with Oxaloacetate CS Citrate Synthase (Enzyme) CS->FC Acon Aconitase (Target Enzyme) FC->Acon Binds [4Fe-4S] Cluster Block IRREVERSIBLE BLOCK Acon->Block Suicide Inhibition Krebs Krebs Cycle Collapse Block->Krebs Cellular Asphyxiation

Figure 1: Mechanism of Action for Monofluoroacetate toxicity. The compound passes as a substrate until it irreversibly binds Aconitase, halting energy production.

Part 2: Risk Assessment & PPE Selection (The "Nitrile Trap")

A critical failure mode in FCA handling is the reliance on standard disposable nitrile gloves. Standard nitrile gloves provide inadequate protection against neat TFA.

Glove Permeation Data

The following data aggregates breakthrough times for neat Trifluoroacetic Acid (99%).

Glove MaterialThickness (mm)Breakthrough Time (min)Protection Rating
Butyl Rubber 0.7> 480Excellent (Recommended)
Laminate (Silver Shield) 0.07> 480Excellent
Neoprene 0.75~ 120Good (Short Term)
Nitrile (Disposable) 0.1 - 0.2< 15 DANGEROUS
Latex 0.2< 10Not Recommended

Protocol Directive:

  • Primary Barrier: For handling neat TFA (>50mL), use 0.7mm Butyl Rubber gloves.

  • Dexterity Setup: If fine motor control is required, wear Laminate liners (e.g., Ansell Barrier) under disposable nitrile gloves. The nitrile provides grip; the laminate provides chemical resistance.

  • Splash Rule: If using disposable nitrile for dilute solutions (<5%), change immediately upon any splash contact.

Part 3: Operational Protocols

TFA Removal Strategies in Peptide/Drug Synthesis

Removing residual TFA is critical; it acts as a counter-ion that can skew biological assay data and alter the physicochemical properties of the drug substance.

Workflow: The TFA Workup Decision Tree

TFARemoval Start Crude Peptide/Drug (TFA Salt) Scale Assess Scale & Stability Start->Scale Precip Ether Precipitation (Cold Et2O) Scale->Precip Robust Peptides Lyophil Lyophilization (Freeze Drying) Scale->Lyophil Small Scale (<50mg) Resin Ion Exchange Resin (Acetate/HCl Exchange) Scale->Resin Clinical/Large Scale Check Check Purity (19F NMR) Precip->Check Lyophil->Check Resin->Check Check->Resin Residual TFA Detected Done Final Product (TFA Free) Check->Done <0.1% TFA

Figure 2: Decision matrix for the removal of Trifluoroacetic acid from synthetic intermediates.

Detailed Methodologies

Method A: The "Ether Crash" (Precipitation) [2]

  • Applicability: Robust peptides and polar small molecules.

  • Protocol:

    • Dissolve crude oil in minimal MeOH/DCM.

    • Add 10 volumes of ice-cold diethyl ether (or MTBE) slowly with vigorous stirring.

    • Centrifuge (3000 rpm, 5 min) to pellet the solid. Decant supernatant.

    • Crucial Step: Resuspend pellet in fresh ether and repeat 3x. This "washing" relies on the solubility of TFA in ether vs. the insolubility of the salt.

Method B: HCl Exchange (Lyophilization)

  • Applicability: Converting TFA salts to physiologically compatible HCl salts.

  • Protocol:

    • Dissolve sample in 2-10 mM HCl (aq).

    • Freeze (liquid nitrogen) and lyophilize.

    • Repeat 2-3 times. The stronger acid (HCl) displaces the weaker acid (TFA), and the volatility of TFA allows it to sublime.

Method C: Azeotropic Removal

  • Applicability: Non-polar small molecules.

  • Protocol:

    • Add Toluene to the TFA-containing residue.

    • Rotary evaporate.[3] Toluene forms a binary azeotrope with TFA (boiling point depression), dragging the acid out more effectively than DCM or MeOH alone.

Part 4: Waste Management & Environmental Compliance

FCAs, particularly long-chain variations (PFOA/PFOS), are under intense regulatory scrutiny as "Forever Chemicals."

  • Segregation: NEVER mix TFA waste with basic waste (e.g., sodium hydroxide, amines). The exotherm can pressurize containers and cause explosions.[1]

  • Labeling: Clearly mark waste as "Halogenated Organic Acid."

  • Destruction: Do not use standard oxidizers (Peroxide/Permanganate) to "neutralize" TFA in-house; the C-F bond is too stable. It requires high-temperature incineration (>1100°C) at approved facilities.

References

  • National Institutes of Health (NIH) - PubChem. Trifluoroacetic Acid Compound Summary. Available at: [Link]

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Trifluoroacetic Acid. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Trifluoroacetic acid. Available at: [Link]

Sources

A Technical Guide to Identifying and Validating Biological Targets for Difluoromethylcyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethylcyclobutane scaffold is an emerging motif in medicinal chemistry, combining the unique physicochemical properties of a difluoromethyl group with the conformational rigidity of a cyclobutane ring. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for this promising class of compounds. We will delve into the scientific rationale derived from the scaffold's inherent properties, propose high-potential target classes, and provide detailed, actionable protocols for target identification and validation, moving from broad, unbiased screening to specific, hypothesis-driven confirmation.

Introduction: The Rationale for the Difluoromethylcyclobutane Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established method to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2H) group, in particular, offers a nuanced alternative to the more common trifluoromethyl (CF3) group. It moderately increases lipophilicity while uniquely acting as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can be crucial for target engagement.[1][2][3][4] This group is often considered a bioisostere for hydroxyl, thiol, or amine functionalities, allowing it to mimic the interactions of these groups while offering improved metabolic stability.[2][5][6][7]

When combined with a cyclobutane ring, these properties are further refined. The cyclobutane moiety introduces a three-dimensional, puckered structure that is significantly underrepresented in current drug libraries.[8][9] This strained carbocycle provides conformational restriction, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity.[9] Furthermore, the cyclobutane scaffold can improve metabolic stability and serve as a non-planar bioisostere for phenyl rings or geminal dimethyl groups.[8] The fusion of these two motifs—the hydrogen-bonding, metabolically robust CF2H group and the conformationally rigid cyclobutane ring—creates a powerful scaffold for probing novel biological space and developing next-generation therapeutics.

Part 1: Hypothesized Biological Target Classes

Based on the foundational physicochemical properties of the difluoromethylcyclobutane scaffold, we can logically deduce several high-priority classes of biological targets.

Cysteine Proteases

Rationale: Cysteine proteases, such as cathepsins and caspases, are implicated in a wide range of diseases, including cancer and inflammatory disorders.[10][11] Their catalytic mechanism relies on a nucleophilic cysteine residue in the active site.[12][13] Molecules containing electrophilic centers can form covalent bonds with this cysteine, leading to irreversible inhibition.[11] While the CF2H group itself is not a classic electrophile, its strong electron-withdrawing nature can activate an adjacent functional group (e.g., a carbonyl or an unsaturated bond) for nucleophilic attack by the catalytic cysteine. The defined, rigid structure of the cyclobutane ring can orient this "warhead" for optimal interaction within the enzyme's active site, enhancing both potency and selectivity.[14]

Protein Kinases

Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. A vast number of these are ATP-competitive inhibitors that form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[15][16][17] The CF2H group's capacity to act as a hydrogen bond donor makes it an excellent candidate for interacting with the backbone amides or carbonyls of the hinge residues (typically GK+1 or GK+3).[16][18] The cyclobutane ring can serve as a rigid scaffold to position the CF2H-bearing moiety precisely within the adenine-binding region, while other substituents on the ring can explore adjacent hydrophobic pockets to achieve high affinity and selectivity.

KRAS G12C and Other Covalent Targets

Rationale: The success of covalent inhibitors targeting the mutant KRAS G12C protein has revolutionized the concept of "drugging the undruggable".[19][20][21] These inhibitors rely on a nearby nucleophilic cysteine residue, which becomes available for covalent modification only in the mutant protein.[22][23] A difluoromethylcyclobutane derivative could be designed with a mild electrophile (e.g., an acrylamide) positioned to react with the Cys12 residue. The unique 3D vectoring of the cyclobutane scaffold could allow the molecule to access the Switch-II pocket and orient the electrophile for efficient covalent bond formation, while the CF2H group could form stabilizing interactions with nearby residues.

Table 1: Summary of Hypothesized Target Classes and Rationale
Target ClassScientific RationaleKey Molecular InteractionsPotential Therapeutic Areas
Cysteine Proteases The CF2H group can activate an adjacent electrophilic center for covalent modification of the catalytic cysteine. The cyclobutane ring provides rigid scaffolding for precise orientation.[12][14]Covalent bond with Cys residue; H-bonds in substrate binding pockets.Oncology, Inflammation, Infectious Diseases
Protein Kinases The CF2H group can act as a hydrogen bond donor to interact with the kinase hinge region. The cyclobutane ring provides a rigid core for improved affinity and selectivity.[15][16]Hydrogen bonding with hinge backbone; hydrophobic interactions.Oncology, Autoimmune Diseases
KRAS G12C The cyclobutane scaffold can position a reactive group for covalent targeting of the mutant Cys12 residue in the Switch-II pocket.[19][22]Covalent bond with Cys12; non-covalent interactions in the binding pocket.Solid Tumors (NSCLC, Colorectal)

Part 2: A Strategic Workflow for Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step in drug development. We advocate for a multi-pronged approach that begins with unbiased, proteome-wide methods and progressively narrows the focus to specific, validated targets.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Generation & Prioritization cluster_2 Phase 3: Direct Target Validation cluster_3 Phase 4: Biological Pathway Validation Phenotypic Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Hit_List Generate & Prioritize Putative Target List Phenotypic->Hit_List Identifies biological effect Chemoproteomics Chemoproteomics (ABPP) (Affinity-Based Protein Profiling) Chemoproteomics->Hit_List Identifies direct binding partners Biochemical Biochemical Assays (Enzyme Kinetics, SPR, ITC) Hit_List->Biochemical Validate direct interaction Cellular Cellular Target Engagement (CETSA) Biochemical->Cellular Confirm engagement in cells Genetic Genetic Validation (CRISPR/siRNA Knockdown) Cellular->Genetic Confirm target relevance Downstream Downstream Pathway Analysis (Western Blot, RNA-Seq) Genetic->Downstream Elucidate mechanism ABPP_Workflow cluster_0 Probe & Lysate Prep cluster_1 Binding & Capture cluster_2 Analysis cluster_3 Result Probe Synthesize Biotinylated Probe Incubate Incubate Probe with Lysate (+/- Competitor) Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Result Identify Specific Binding Proteins MS->Result CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Treat_Veh Treat Cells (Vehicle) Heat_Veh Heat Aliquots (Temp Gradient) Treat_Veh->Heat_Veh Treat_Cmpd Treat Cells (Compound) Heat_Cmpd Heat Aliquots (Temp Gradient) Treat_Cmpd->Heat_Cmpd Lysis_Veh Lyse & Centrifuge Heat_Veh->Lysis_Veh Lysis_Cmpd Lyse & Centrifuge Heat_Cmpd->Lysis_Cmpd WB_Veh Western Blot for Soluble Target Lysis_Veh->WB_Veh WB_Cmpd Western Blot for Soluble Target Lysis_Cmpd->WB_Cmpd Result Compare Thermal Shift Curves WB_Veh->Result WB_Cmpd->Result

Sources

Strategic Incorporation of the 3-(Difluoromethyl)cyclobutane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and physicochemical profiling of 3-(difluoromethyl)cyclobutane-1-carboxylic acid analogs. It addresses the specific needs of medicinal chemists seeking to leverage the difluoromethyl (


)  group as a lipophilic hydrogen bond donor within a rigidified aliphatic scaffold.[1][2]

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In early-stage lead optimization, the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a high-value tactical moiety.[2] Unlike the trifluoromethyl (


) group, which is purely lipophilic and chemically inert, the difluoromethyl (

) group functions as a lipophilic hydrogen bond donor .[2]

The


 bond in the 

moiety is sufficiently polarized by the two geminal fluorine atoms to act as a weak hydrogen bond donor (HBD), mimicking hydroxyl (

) or thiol (

) groups but with significantly higher metabolic stability and membrane permeability (LogD).[2] When mounted on a cyclobutane ring, this moiety offers precise vector control, allowing the HBD to be positioned in specific regions of the target protein binding pocket while restricting conformational entropy.[1][2]
Key Physicochemical Advantages[1][2]
  • Bioisosterism: Acts as a bioisostere for 3-hydroxycyclobutane-1-carboxylic acid, removing the metabolic liability of the secondary alcohol.[2]

  • Conformational Control: The cyclobutane ring exists in a puckered conformation (

    
    ), allowing for distinct cis and trans vectors that can probe specific sub-pockets.[1][2]
    
  • Metabolic Stability: The

    
     group blocks the C3 position from oxidative metabolism (e.g., hydroxylation) often seen in unsubstituted cycloalkanes.[1][2]
    

Structural Dynamics & Stereochemistry

The 1,3-disubstitution pattern on the cyclobutane ring generates two diastereomers: cis and trans.[1][2] Assigning and separating these isomers is critical for SAR (Structure-Activity Relationship) studies.[1][2]

IsomerVector RelationshipDipole Moment TrendPreferred Application
Cis-isomer Substituents are on the same face (pseudo-equatorial/axial mix depending on pucker).[1]Higher (typically)Mimicking compact, folded bioactive conformations.[1][2]
Trans-isomer Substituents are on opposite faces (pseudo-equatorial/equatorial).[1]LowerSpanning linear distances in binding pockets; mimicking extended chains.[1][2]

Technical Insight: The acidity (pKa) of the carboxylic acid is modulated by the through-space electrostatic effect of the fluorine atoms.[1][2] In the cis isomer, the proximity of the electron-withdrawing


 group to the carboxylate may result in a slightly lower pKa compared to the trans isomer due to field effects, though the inductive effect is attenuated by the 3-carbon separation.[2]

Synthetic Methodologies

Two primary routes are recommended for the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid analogs: the Classical Deoxofluorination Route (highly reliable) and the Modern Photochemical Route (for rapid diversification).[1]

Protocol A: Classical Deoxofluorination (Step-by-Step)

This route converts a 3-formyl precursor into the difluoromethyl target using nucleophilic fluorinating agents.[1][2]

Reagents:

  • Precursor: Methyl 3-formylcyclobutane-1-carboxylate (derived from acetal hydrolysis or reduction of the diester).[1]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

Workflow:

  • Preparation: Dissolve methyl 3-formylcyclobutane-1-carboxylate (1.0 equiv) in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Fluorination: Dropwise add DAST (2.5 equiv). Caution: Reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.[1][2]

  • Quench: Cool to

    
     and quench carefully with saturated aqueous 
    
    
    
    . Note: Gas evolution occurs.
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Hydrolysis: Treat the crude ester with

    
     (3.0 equiv) in 
    
    
    
    (3:1) at RT for 4 hours to yield the free acid.

Validation Check:

  • NMR Signature: Look for the characteristic triplet in

    
    -NMR for the 
    
    
    
    proton (
    
    
    ,
    
    
    ).
  • 
    -NMR:  Distinct doublet (or multiplet depending on ring coupling) around 
    
    
    
    to
    
    
    .[1]
Protocol B: Radical Difluoromethylation (Modern)

For accessing analogs where the cyclobutane ring is formed around the difluoromethyl group or added to a bicyclo precursor.[1][2]

  • Mechanism: Photochemical addition of a difluoromethyl radical (

    
    ) to bicyclo[1.1.0]butanes or direct C-H functionalization.[1][2]
    
  • Reagents: Sodium difluoromethanesulfinate (

    
    ) or similar radical precursors with an Iridium photocatalyst.[1][2]
    
  • Advantage: Allows for late-stage introduction of the

    
     moiety if the aldehyde route is chemically incompatible with other functional groups.[1]
    

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for generating these analogs.

G Start Target: 3-(Difluoromethyl) cyclobutane-1-COOH RouteA Route A: Deoxofluorination (Scale-up Preferred) Start->RouteA RouteB Route B: Radical Assembly (Diversity Preferred) Start->RouteB PrecursorA 3-Formylcyclobutane ester RouteA->PrecursorA PrecursorB Bicyclo[1.1.0]butane derivative RouteB->PrecursorB IsomerSep Isomer Separation (Cis vs Trans) PrecursorA->IsomerSep Fluorination ReagentA DAST / Deoxo-Fluor ReagentA->IsomerSep PrecursorB->IsomerSep Radical Addn ReagentB DFMS + Photocatalyst (Blue LED) ReagentB->IsomerSep Analysis Validation: 1H-NMR (t, J=55Hz) 19F-NMR IsomerSep->Analysis

Caption: Synthetic decision tree comparing classical deoxofluorination vs. modern radical methodologies.

Physicochemical Profiling & Data Interpretation

When evaluating these analogs, the following parameters are critical for "Go/No-Go" decisions.

Parameter3-OH Analog (Reference)3-

Analog (Target)
Interpretation
H-Bond Donor (HBD) Strong (1)Weak (1)

maintains H-bond capability but with reduced desolvation penalty.[2]
LogP (Lipophilicity) Low (Hydrophilic)Moderate

increases lipophilicity, improving passive permeability.[1][2]
tPSA (Polar Surface Area) HighLowReduced tPSA correlates with better BBB penetration (if applicable).[1][2]
Metabolic Stability Low (Oxidation/Glucuronidation)HighThe C-F bond is resistant to CYP450 oxidation.[1][2]
Experimental Determination of LogD

Do not rely solely on calculated LogP (cLogP). The unique polarity of the


 group often deviates from standard algorithms.[1]
  • Protocol: Shake-flask method using Octanol/Phosphate Buffer (pH 7.4).

  • Quantification: LC-MS/MS analysis of both phases.[1][2]

References

  • Zafrani, Y., et al. (2017).[1][2][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[1][2][3] [Link][2]

  • Levens, A., et al. (2020).[1][2] Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.[1][2][4] [Link][2]

  • Mykhailiuk, P. K. (2024).[1][2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1][2] [Link][2]

  • Luo, Y., et al. (2024).[1][2] Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.[1][2][5] Green Chemistry.[1][2][5] [Link]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2][5] Journal of Medicinal Chemistry.[1][2][3] [Link][2]

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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, a key building block in modern drug discovery, utilizing High-Performance Liquid Chromatography (HPLC). The inherent polarity and potential for chirality of this molecule present unique challenges for achieving high purity. This document provides a detailed exploration of method development, including stationary and mobile phase selection, culminating in a robust, step-by-step purification protocol. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Challenge of Purifying Fluorinated Cyclobutanes

3-(difluoromethyl)cyclobutane-1-carboxylic acid is a valuable synthetic intermediate in the development of novel therapeutics. The incorporation of the difluoromethyl group and the cyclobutane scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, these same features contribute to purification challenges. The high polarity of the carboxylic acid moiety often leads to poor retention on traditional reversed-phase (RP) HPLC columns, while the presence of a chiral center necessitates enantiomeric separation for stereospecific drug development.[1][2][3]

This guide will address these challenges by providing a systematic approach to developing a reliable HPLC purification method.

Foundational Principles: Method Development Strategy

A successful HPLC purification is contingent on the strategic selection of the stationary and mobile phases to maximize the differential partitioning of the target compound from its impurities.

Stationary Phase Selection: Beyond C18

Traditional C18 stationary phases often fail to provide adequate retention for highly polar compounds like 3-(difluoromethyl)cyclobutane-1-carboxylic acid.[4][5] To overcome this, several alternative stationary phases should be considered:

  • Polar-Embedded Phases: These phases incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chain, enhancing their affinity for polar analytes and allowing for the use of highly aqueous mobile phases without phase collapse.

  • Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions, which can be particularly effective for separating fluorinated compounds.[4][6][7]

  • Mixed-Mode Phases: These phases combine reversed-phase and ion-exchange functionalities on a single support, providing excellent retention for charged species like carboxylic acids.[2]

For chiral separations, specialized Chiral Stationary Phases (CSPs) are essential. Cyclodextrin-based and derivatized polysaccharide-based CSPs are often effective for separating cyclic compounds.[8][9][10]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in achieving optimal separation.[11] Key parameters to consider include:

  • pH Control: The ionization state of the carboxylic acid group is dictated by the mobile phase pH. Maintaining a pH at least 2 units below the pKa of the carboxylic acid will keep it in its neutral, more retained form, leading to sharper peaks and better resolution.[12][13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] Their differing polarities and elution strengths can significantly impact selectivity.

  • Buffers: The use of a buffer system (e.g., phosphate, acetate) is crucial for maintaining a stable pH throughout the chromatographic run, ensuring reproducible retention times.[13] Buffer concentrations should typically be in the range of 10-50 mM.[13]

  • Additives: For challenging separations, additives like trifluoroacetic acid (TFA) can be used as ion-pairing agents to improve the retention of polar compounds.[15][16]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Achiral Purification Protocol

This protocol is designed for the purification of the compound from synthetic impurities.

3.1.1. Method Development Workflow

Caption: Workflow for achiral HPLC method development.

3.1.2. Recommended Starting Conditions

ParameterRecommended SettingRationale
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)Provides enhanced retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the carboxylic acid is in its neutral form for better retention.[12]
Mobile Phase B AcetonitrileA common and effective organic modifier.[14]
Gradient 5-95% B over 20 minutesA broad gradient for initial screening of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 210 nmCarboxylic acids typically have a UV absorbance at low wavelengths.
Column Temperature 30 °CProvides stable and reproducible chromatography.

3.1.3. Step-by-Step Protocol

  • Sample Preparation: Dissolve the crude 3-(difluoromethyl)cyclobutane-1-carboxylic acid in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the gradient as specified in the method.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Chiral Separation Protocol

This protocol is for the separation of the enantiomers of 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

3.2.1. Chiral Method Development Strategy

Caption: Strategy for chiral HPLC method development.

3.2.2. Recommended Starting Conditions for Chiral Separation

ParameterRecommended SettingRationale
Column Derivatized Cyclodextrin CSP (e.g., 4.6 x 250 mm, 5 µm)Often effective for the separation of cyclic molecules.[8][9]
Mobile Phase Isocratic mixture of Heptane and Ethanol (e.g., 90:10) with 0.1% TFANormal phase is often successful for chiral separations. TFA can improve peak shape.[10]
Flow Rate 0.8 mL/minA lower flow rate can improve resolution in chiral separations.
Detection UV at 210 nm
Column Temperature 25 °CTemperature can significantly affect chiral selectivity.

3.2.3. Step-by-Step Protocol for Chiral Separation

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • System Equilibration: Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample.

  • Isocratic Elution: Run the mobile phase at a constant composition.

  • Enantiomer Identification: Collect fractions for each enantiomer and confirm their identity using a polarimeter or other chiroptical technique.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Retention Mobile phase is too strong; analyte is ionized.Decrease the percentage of organic modifier; ensure the mobile phase pH is at least 2 units below the analyte's pKa.[12]
Broad Peaks Secondary interactions with the stationary phase; column overload.Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase; reduce the sample concentration.
Poor Resolution Inappropriate stationary or mobile phase.Screen different column chemistries (e.g., PFP, polar-embedded); optimize the organic modifier and gradient slope.[4][17]
No Chiral Separation Incorrect CSP or mobile phase mode.Screen a variety of CSPs and mobile phase modes (normal, reversed, polar organic).[10]

Conclusion

The successful purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid by HPLC is achievable through a systematic and well-reasoned method development approach. By carefully selecting a stationary phase that provides adequate retention for this polar molecule and by optimizing the mobile phase to control the ionization state and improve selectivity, high purity can be obtained. For enantiomeric separation, a thorough screening of chiral stationary phases and mobile phase modes is essential. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to purify this and other challenging fluorinated building blocks.

References

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Available at: [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. Available at: [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ScienceDirect. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. Available at: [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Nitrilation of Carboxylic Acids by PIII/PV Catalysis. The Royal Society of Chemistry. Available at: [Link]

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Application Note: Robust and Efficient Amide Coupling Protocols for 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is a valuable structural element in pharmaceutical design, prized for its ability to introduce three-dimensional character into otherwise planar molecules. When functionalized with fluorine atoms, such as in 3-(difluoromethyl)cyclobutane-1-carboxylic acid, these building blocks offer a unique combination of properties. The difluoromethyl group (CHF2) can serve as a bioisostere for hydroxyl or thiol groups, modulate lipophilicity and metabolic stability, and influence the conformation of the parent molecule.[1][2] Consequently, the development of reliable methods for incorporating this scaffold into larger molecules via amide bond formation is of significant interest to researchers in drug discovery and development.

This document provides a detailed guide to performing amide coupling reactions using 3-(difluoromethyl)cyclobutane-1-carboxylic acid. It outlines two field-proven protocols, explains the mechanistic rationale behind reagent selection, and offers guidance for reaction setup, monitoring, workup, and product characterization.

Reagent Profile: 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

  • Structure: (A chemical structure image would be placed here in a formal document)

  • Molecular Formula: C₆H₈F₂O₂

  • Molecular Weight: 150.12 g/mol

  • Key Physicochemical Properties: The difluoromethyl group is a moderate electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog. The cyclobutane ring introduces some steric bulk around the carboxylic acid. These factors must be considered when selecting coupling reagents and reaction conditions to ensure efficient activation of the carboxylate.

Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] Because direct reaction is typically slow and requires high temperatures, the carboxylic acid must first be "activated" to form a more reactive intermediate. This is achieved using a coupling reagent. The general process involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[3][4]

  • Acylation: The amine, acting as a nucleophile, attacks the activated intermediate to form the stable amide bond.[5][6]

A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acidic protons generated during the reaction, driving the equilibrium towards product formation without competing with the primary or secondary amine nucleophile.[7]

Experimental Protocols and Methodologies

Two robust protocols are presented below, utilizing common and highly efficient coupling reagents: HATU and EDC in combination with HOBt.

Protocol 1: High-Efficiency Coupling using HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation uronium-based coupling reagent known for its high reactivity, fast reaction times, and ability to suppress racemization.[8][9] It is particularly effective for coupling sterically hindered acids or less nucleophilic amines.[6]

Mechanism Rationale: The reaction proceeds via the formation of a highly reactive OAt-active ester intermediate. The base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbon of HATU.[5][6] This intermediate is then readily attacked by the amine to form the desired amide.

Diagram 1: HATU-Mediated Amide Coupling Workflow

HATU_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Acid & Amine in DMF add_reagents Combine Solutions at 0°C prep_acid->add_reagents prep_hatu Prepare HATU & DIPEA Solution prep_hatu->add_reagents stir Stir at RT (1-4 hours) add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with EtOAc monitor->quench Reaction Complete wash Aqueous Wash (H₂O, Brine) quench->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add DIPEA (3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of HATU (1.2 eq.) in anhydrous DMF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Quantities for HATU Coupling (Example Scale)

Reagent M.W. ( g/mol ) Equivalents Amount (mmol) Mass/Volume
3-(difluoromethyl)cyclobutane-1-carboxylic acid 150.12 1.0 1.0 150 mg
Amine (Example: Benzylamine) 107.15 1.1 1.1 118 mg
HATU 380.23 1.2 1.2 456 mg
DIPEA 129.24 3.0 3.0 523 µL

| Anhydrous DMF | - | - | - | 5.0 mL |

Protocol 2: Cost-Effective Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[10] It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions, such as the formation of N-acylurea byproducts.[11][12] This method is generally more cost-effective than using uronium-based reagents.

Mechanism Rationale: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is prone to rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the final amide product with higher purity.[11]

Diagram 2: EDC/HOBt Activation Mechanism

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Side Reaction (Rearrangement) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Amide

Sources

Application Notes and Protocols: Strategic Incorporation of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique structural motifs is a key enabler in this endeavor. Among these, small, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to impart desirable properties upon drug candidates. The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved metabolic stability, reduced planarity, and the ability to act as a bioisostere for larger aromatic systems, often resulting in enhanced potency and selectivity.

The value of this scaffold is further amplified through fluorination. The difluoromethyl (CF₂H) group, in particular, offers a nuanced set of properties that are highly advantageous in medicinal chemistry. It can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] The combination of a cyclobutane core with a difluoromethyl substituent, as seen in 3-(difluoromethyl)cyclobutane-1-carboxylic acid , presents a powerful building block for the design of novel therapeutics with improved drug-like properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 3-(difluoromethyl)cyclobutane-1-carboxylic acid into drug candidates. We will delve into its physicochemical properties, propose a robust synthetic strategy, and provide detailed protocols for its conjugation to amine-containing molecules, a common step in the synthesis of many pharmaceutical agents.

Physicochemical Properties of Fluorinated Cyclobutane Carboxylic Acids

Understanding the physicochemical properties of a building block is crucial for predicting its influence on the overall characteristics of a drug candidate. While experimental data for 3-(difluoromethyl)cyclobutane-1-carboxylic acid is not extensively published, we can infer its properties from closely related analogs. The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.

PropertyAnalog CompoundPredicted/Experimental ValueReference
pKa trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid4.36 ± 0.40 (Predicted)[2]
logP 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid~1.66 (Predicted)[3]
Molecular Weight cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid150.12 g/mol N/A
Molecular Formula cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acidC₆H₈F₂O₂N/A

Note: The pKa and logP values are for the trifluoromethyl analog and should be considered as estimations for the difluoromethyl derivative. The increased polarity of the C-H bond in the CHF₂ group compared to a CF₃ group may lead to a slightly lower logP and a slightly higher pKa.

Proposed Synthesis of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

A practical and scalable synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid .[4][5][6][7] This key intermediate is utilized in the synthesis of numerous pharmaceutical agents, including inhibitors of Janus kinase (JAK) and MDM2 antagonists.[5][6]

The proposed synthetic route involves a two-step sequence: difluoromethylation of the ketone followed by deprotection of the carboxylic acid.

Synthetic Pathway Start 3-Oxocyclobutanecarboxylic acid Intermediate1 Protection (e.g., Esterification) Start->Intermediate1 Step 1 Intermediate2 Protected 3-oxocyclobutanecarboxylate Intermediate1->Intermediate2 Intermediate3 Difluoromethylation (e.g., TMSCF₂H, PPh₃, KF) Intermediate2->Intermediate3 Step 2 Intermediate4 Protected 3-(difluoromethyl)cyclobutane-1-carboxylate Intermediate3->Intermediate4 End Deprotection (Hydrolysis) Intermediate4->End Step 3 FinalProduct 3-(Difluoromethyl)cyclobutane- 1-carboxylic acid End->FinalProduct

Figure 1: Proposed synthetic workflow for 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Protocol 1: Proposed Synthesis

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

To prevent side reactions during the difluoromethylation step, the carboxylic acid moiety of 3-oxocyclobutanecarboxylic acid should be protected, for instance, as a methyl or ethyl ester.

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol, ~10 volumes).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter , and concentrate under reduced pressure to yield the protected ester.

Step 2: Difluoromethylation of the Protected Ketone

The key difluoromethylation step can be achieved using a variety of modern fluorination reagents. A plausible approach involves the use of a nucleophilic difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF₂H).[8]

  • Dissolve the protected 3-oxocyclobutanecarboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add (difluoromethyl)trimethylsilane (TMSCF₂H, ~1.5 eq) followed by a suitable activator, such as a fluoride source (e.g., potassium fluoride) or a phosphine (e.g., triphenylphosphine).[8]

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected 3-(difluoromethyl)cyclobutane-1-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid via hydrolysis of the ester.

  • Dissolve the purified protected 3-(difluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of a suitable solvent (e.g., THF or methanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide, ~2.0 eq).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter , and concentrate under reduced pressure to afford the final product, 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Protocols for Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[9][10] The steric hindrance of the cyclobutane ring and the electron-withdrawing nature of the difluoromethyl group may present challenges for the amide coupling reaction. Therefore, the choice of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity.

Amide_Coupling_Decision Start Start: 3-(difluoromethyl)cyclobutane- 1-carboxylic acid + Amine Decision1 Is the amine sterically hindered or electron-deficient? Start->Decision1 ProtocolA Protocol A: HATU-based coupling Decision1->ProtocolA Yes ProtocolB Protocol B: EDC/HOBt-based coupling Decision1->ProtocolB No Success Purified Amide Product ProtocolA->Success ProtocolB->Success

Figure 2: Decision workflow for selecting an appropriate amide coupling protocol.

Protocol 2A: HATU-Mediated Amide Coupling (For Challenging Substrates)

For sterically hindered or electron-deficient amines, a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often required.[9][10]

  • Dissolve 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter , and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2B: EDC/HOBt-Mediated Amide Coupling (Standard Conditions)

For less demanding couplings, a carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a reliable and cost-effective option.[11][12][13]

  • Dissolve 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 2A (step 6).

  • Purify the crude product as described in Protocol 2A (step 8).

Conclusion

The 3-(difluoromethyl)cyclobutane-1-carboxylic acid moiety represents a valuable and strategic building block for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and the advantageous properties of the difluoromethyl group offers a compelling avenue for the optimization of drug candidates. The proposed synthetic route, starting from the readily available 3-oxocyclobutanecarboxylic acid, provides a practical approach to accessing this key intermediate. Furthermore, the detailed amide coupling protocols offer reliable methods for its incorporation into a wide range of molecular architectures. By leveraging the information and procedures outlined in this application note, researchers can effectively harness the potential of this fluorinated cyclobutane derivative to advance their drug discovery programs.

References

  • Wang, B. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8877. [Link]

  • Vogel, E. B. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(10), 679. [Link]

  • Ling, J., & Du, J. (2015). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
  • Yang, J., et al. (2026, January 7). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2011). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. Chemical Communications, 47(2), 780-782. [Link]

  • Wang, B. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Elend, D., & Fengas, D. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ChemInform, 36(48). [Link]

  • Ling, J., & Du, J. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 3, 2026, from [Link]

  • Smith, L. A., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link]

  • Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]

  • Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152599. [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7098. [Link]

  • Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Grygorenko, O. O., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 63(21), 12594-12606. [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved February 3, 2026, from [Link]

  • Wang, F., et al. (2021). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions. Beilstein Archives. [Link]

  • Grygorenko, O. O., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 1348-1355. [Link]

  • Grygorenko, O. O., et al. (2022). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved February 3, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, demanding a continuous supply of novel, high-quality chemical matter. A significant challenge in FBDD is the over-representation of flat, two-dimensional fragments in screening libraries. To address this, there is a growing imperative to design and synthesize three-dimensional (3D) fragments that can better explore the complex topology of protein binding sites, often leading to improved solubility, selectivity, and overall drug-like properties.[1][2] This guide details the rationale, synthesis, and application of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, a fragment that exquisitely combines the conformational rigidity of a cyclobutane scaffold with the unique physicochemical modulations of a difluoromethyl group. We present its strategic value, a proposed synthetic protocol, and its application in biophysical screening cascades, providing researchers with a comprehensive framework for leveraging this powerful building block in their drug discovery programs.

The Strategic Rationale: Deconstructing the Fragment's Value

The efficacy of 3-(difluoromethyl)cyclobutane-1-carboxylic acid stems from the synergistic interplay between its two core components: the cyclobutane ring and the difluoromethyl group.

The Cyclobutane Scaffold: A Launchpad into 3D Chemical Space

The cyclobutane ring is an underutilized motif in drug design that offers distinct advantages over more common cyclic and aromatic systems.[2][3] Unlike flat aromatic rings, the cyclobutane scaffold adopts a puckered or "butterfly" conformation to relieve torsional strain, creating a defined three-dimensional structure.[3][4][5] This inherent 3D character allows for the precise projection of substituents into specific vectors in space, enabling a more nuanced exploration of a protein's binding pocket.[6]

Key Advantages of the Cyclobutane Scaffold:

  • Reduced Planarity: Moves away from the "flatland" of traditional fragments, often improving solubility and metabolic profiles.[2]

  • Metabolic Stability: The saturated ring can serve as a metabolically robust replacement for more labile groups like alkenes or larger cyclic systems.[3][7]

  • Defined Exit Vectors: The rigid, puckered structure provides well-defined attachment points for fragment elaboration, guiding a more rational hit-to-lead process.[1][6]

cluster_0 Fragment Properties cluster_1 Resulting Advantages in Drug Design Fragment 3-(Difluoromethyl) cyclobutane- 1-carboxylic acid Cyclobutane Cyclobutane Ring CF2H Difluoromethyl Group COOH Carboxylic Acid 3D_Shape Defined 3D Vectorality Cyclobutane->3D_Shape Puckered Conformation Metabolic_Stability Enhanced Metabolic Stability Cyclobutane->Metabolic_Stability Saturated Scaffold CF2H->Metabolic_Stability Blocks Oxidative Metabolism Binding Modulated Binding Affinity & pKa CF2H->Binding Lowers pKa, H-Bond Donor Bioisostere Bioisosteric Replacement CF2H->Bioisostere Mimics -OH, -SH COOH->Binding Binding Anchor, Solubility Solubility Improved Physicochemical Profile 3D_Shape->Solubility Reduces Planarity

Caption: Logical relationships of the fragment's components.

The Difluoromethyl (CF₂H) Group: A Multifunctional Modulator

Fluorine has become a vital element in medicinal chemistry, and the difluoromethyl (CF₂H) group, in particular, offers a unique set of properties. It is often employed as a bioisostere—a chemical substituent that mimics the steric and electronic properties of another group while potentially improving the molecule's overall characteristics.[8][9]

Key Contributions of the CF₂H Group:

  • Bioisosteric Replacement: The CF₂H group serves as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) functionalities.[9][10] This allows chemists to replace metabolically labile groups without sacrificing key binding interactions.

  • Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly extend a compound's half-life.[9][11]

  • pKa Modulation: As a potent electron-withdrawing group, the CF₂H moiety significantly lowers the pKa of nearby acidic protons, such as the one on the carboxylic acid. This can enhance binding affinity to targets that favor an ionized ligand.

  • Lipophilicity and Permeability: The introduction of the CF₂H group generally increases lipophilicity, which can improve a compound's ability to cross cell membranes.[9]

  • Hydrogen Bonding: The hydrogen atom on the CF₂H group is sufficiently acidic to act as a weak hydrogen bond donor, a unique feature that can contribute to binding affinity.[9][10]

Parent Parent Moiety (e.g., R-CH₂-OH) Bioisostere Bioisosteric Replacement R-CF₂H Parent->Bioisostere Strategic Replacement Improved_Props Improved Properties Bioisostere->Improved_Props Metabolism Increased Metabolic Stability Improved_Props->Metabolism Binding Altered Binding Affinity (pKa, H-Bond) Improved_Props->Binding Permeability Enhanced Membrane Permeability Improved_Props->Permeability

Caption: The concept of bioisosteric replacement.

Physicochemical Properties Profile

The combination of these structural features results in a fragment with a highly attractive profile for FBDD, adhering well to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

PropertyValue (Calculated/Estimated)Rationale and Significance
Molecular Formula C₆H₇F₂O₂---
Molecular Weight 150.12 g/mol Well within the "Rule of Three" limit, maximizing chemical space explored.
Calculated LogP ~1.0 - 1.5Balances solubility with membrane permeability, a key consideration for bioavailability.
pKa (Estimated) ~3.5 - 4.0Lower than typical carboxylic acids (~4.7) due to the inductive effect of the CF₂H group. This can enhance binding to pockets with cationic residues.[12]
Hydrogen Bond Donors 2 (COOH, CF₂H )The carboxylic acid is a strong donor/acceptor, while the CF₂H provides a weak donor capability.[9]
Hydrogen Bond Acceptors 2 (C=O , -O H)Provides a key anchor point for binding to protein targets.
Rotatable Bonds 1The low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Fraction sp³ (Fsp³) 0.83A high degree of sp³ character signifies its three-dimensional nature, a desirable trait for modern fragment libraries.[1]

Synthesis and Characterization Protocols

While not commercially widespread, 3-(difluoromethyl)cyclobutane-1-carboxylic acid can be synthesized from readily available starting materials. The following is a proposed, logical synthetic route based on established chemical transformations.

Proposed Synthetic Workflow

The synthesis begins with the commercially available 3-oxocyclobutanecarboxylic acid, proceeding through a key difluoromethylation step.

Start 3-Oxocyclobutane- 1-carboxylic acid Protect Ester Protection (e.g., Fischer Esterification) Start->Protect Ester Methyl 3-oxocyclobutane- 1-carboxylate Protect->Ester Difluoro Deoxyfluorination (e.g., DAST or XtalFluor) Ester->Difluoro Difluoro_Ester Methyl 3-(difluoromethyl) cyclobutane-1-carboxylate Difluoro->Difluoro_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) Difluoro_Ester->Hydrolysis Final 3-(Difluoromethyl)cyclobutane- 1-carboxylic acid Hydrolysis->Final

Caption: Proposed synthetic workflow diagram.

Step-by-Step Synthesis Protocol

Causality: The carboxylic acid of the starting material is protected as a methyl ester to prevent side reactions during the sensitive deoxyfluorination step. The ketone is then converted to the difluoromethylene group. Finally, the ester is hydrolyzed under basic conditions to yield the target carboxylic acid.[13]

Step 1: Ester Protection of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, neutralize carefully with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate.

Step 2: Deoxyfluorination

  • Caution: Deoxyfluorination reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

  • Dissolve the methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature, stirring overnight.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 3-(difluoromethyl)cyclobutane-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M).[13]

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Analytical Characterization
  • ¹H NMR: Expect characteristic multiplets for the cyclobutane protons and a triplet for the proton of the CHF₂ group with a large J-coupling to the fluorine atoms.

  • ¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

  • ¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to C-F coupling.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Application in Fragment-Based Screening

This fragment is an ideal candidate for inclusion in a high-throughput fragment screening library. Its combination of a rigid 3D scaffold, a key binding group (carboxylic acid), and a metabolically stable, property-modulating group (difluoromethyl) makes it a versatile probe for a wide range of biological targets.

General FBDD Screening Cascade

Library Fragment Library (10³-10⁴ compounds) Screen Primary Screen (e.g., SPR, NMR, thermal shift) Library->Screen Identify Binders Hits Validated Hits (Dose-response, Orthogonal Assay) Screen->Hits Confirm & Validate Structure Structural Biology (X-ray, Cryo-EM) Hits->Structure Determine Binding Mode LeadOpt Hit-to-Lead (Structure-Guided Elaboration) Structure->LeadOpt Rational Design

Caption: A typical fragment-based drug discovery workflow.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Trustworthiness: This protocol includes essential controls (reference channel, buffer blanks) to ensure the observed binding is specific to the analyte and target, not an artifact of the system.

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein onto one flow cell (the active channel) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Deactivate a second flow cell using the same chemistry but without protein injection to create a reference surface.

  • Fragment Screening:

    • Prepare a stock solution of 3-(difluoromethyl)cyclobutane-1-carboxylic acid in 100% DMSO.

    • Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

    • Inject the fragment solution over both the active and reference flow cells.

    • Include regular buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the signal from the reference channel from the active channel. Then, subtract the average signal from the blank injections.

    • A positive, concentration-dependent, and reversible binding signal indicates a potential hit.

    • For confirmed hits, perform a full kinetic titration (e.g., 0.1 µM to 500 µM) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Strategic Fragment Elaboration (Hit-to-Lead)

Once 3-(difluoromethyl)cyclobutane-1-carboxylic acid is identified as a hit and its binding mode is confirmed by structural biology, its design facilitates straightforward synthetic elaboration.

  • The Carboxylic Acid Handle: This is the primary vector for growth. It can be readily converted to amides, esters, or used in other coupling reactions to explore nearby pockets in the binding site. Standard amide bond formation (e.g., using HATU or EDC/HOBt) is a reliable method to link the fragment to a diverse array of amines.

  • The Cyclobutane Ring: The cis and trans isomers relative to the difluoromethyl group offer different spatial arrangements for the carboxylic acid vector. If the initial hit can be resolved into its isomers, this provides an immediate avenue for SAR (Structure-Activity Relationship) exploration. Furthermore, synthetic routes can be modified to install additional functional groups on the cyclobutane ring itself, providing secondary growth vectors.

Fragment Validated Hit Fragment Vector1 Primary Vector: Amide Coupling at COOH Vector1->Fragment Vector2 Secondary Vector: Derivatize Ring Position Vector2->Fragment Lead Potent Lead Compound Lead->Vector1 Explore Pocket A Lead->Vector2 Explore Pocket B

Caption: Potential growth vectors for hit-to-lead optimization.

Conclusion

3-(Difluoromethyl)cyclobutane-1-carboxylic acid is more than just another small molecule; it is a strategically designed fragment that addresses several key challenges in modern drug discovery. Its inherent three-dimensionality provides an escape from the flat landscapes of traditional screening libraries, while the difluoromethyl group offers a powerful tool for modulating metabolic stability and physicochemical properties. By understanding its underlying rationale and employing the protocols outlined here, researchers can effectively utilize this fragment to identify novel binding modes and accelerate the development of next-generation therapeutics.

References

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development - ACS Publications. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC) - NIH. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central (PMC) - NIH. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications. [Link]

  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

  • pKa values for carboxylic acids. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • General structure and features of cyclobutane fragments. ResearchGate. [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Conformational Analysis of Cycloalkanes. Dalal Institute. [Link]

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Derivatization of 3-(difluoromethyl)cyclobutane-1-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-(difluoromethyl)cyclobutane-1-carboxylic acid for Bioassays

Introduction: The Fluorine Advantage in Fragment-Based Design

In modern drug discovery, the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a high-value pharmacophore.[1][2] It bridges the gap between lipophilicity and polarity, leveraging the unique properties of the difluoromethyl group (-CHF


). Unlike the chemically inert trifluoromethyl group (-CF

), the -CHF

moiety acts as a lipophilic hydrogen bond donor , capable of interacting with protein targets similarly to hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability and metabolic stability [1].[1][2]

This guide addresses the specific challenges of derivatizing this scaffold for bioassays. The cyclobutane ring introduces rigid stereochemical constraints (cis vs. trans isomerism), while the -CHF


 group requires specific analytical monitoring to ensure integrity during synthetic transformations.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Improving potency via "magic methyl" effects replaced by difluoromethyl bioisosteres.[1][2]

  • Affinity Probe Design: Creating stable linkers for protein labeling.[1][2]

  • ADME Optimization: Modulating pKa and logD in lead series.

Chemical Properties & Stereochemical Handling

Before initiating derivatization, researchers must characterize the stereochemistry of the starting material. The 1,3-substitution pattern on the cyclobutane ring creates two distinct diastereomers:

  • Cis-Isomer: The carboxylic acid and -CHF

    
     group are on the same face of the puckered ring.
    
  • Trans-Isomer: The groups are on opposite faces.[1][2][3][4]

Critical Consideration: The trans-isomer is generally thermodynamically more stable, but the cis-isomer often provides a distinct vector for binding pockets. Standard coupling conditions (HATU/EDC) generally preserve stereochemistry, but strong bases or high heat can induce epimerization at the


-carbon.[1][2]
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~150.12 g/mol Ideal for fragment libraries (<300 Da).[1][2]
Acidity (pKa) ~4.5 - 4.8Standard carboxylate reactivity; compatible with carbodiimides.[1][2]
CHF

Stability
High (non-labile F)Resistant to standard nucleophilic attack; stable in aqueous bioassays.[1][2]
Solubility Moderate (DMSO, MeOH)Ensure organic co-solvent (DMF/DMSO) in aqueous couplings.[1][2]

Protocol A: High-Throughput Amide Library Synthesis

This protocol is optimized for generating a library of amides for Structure-Activity Relationship (SAR) studies.[1][2] It utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its high coupling efficiency with hindered amines and minimal racemization risk.[1][2]

Reagents:

  • Scaffold: 3-(difluoromethyl)cyclobutane-1-carboxylic acid (0.1 mmol per well).

  • Amine Library: Diverse primary/secondary amines (1.2 equiv).[1][2]

  • Coupling Agent: HATU (1.2 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1][2]

  • Solvent: Anhydrous DMF.[1][2]

Step-by-Step Methodology:

  • Activation: In a 96-well reaction block, dissolve the carboxylic acid (15 mg, 0.1 mmol) in anhydrous DMF (0.5 mL). Add DIPEA (52 µL, 0.3 mmol) followed by HATU (45 mg, 0.12 mmol).

    • Mechanism:[2][3][5][6][7][8][9] The carboxylate attacks HATU to form an active ester (O-At), which is highly reactive yet stable enough to prevent extensive epimerization [2].[1][2]

  • Incubation: Shake the mixture at Room Temperature (RT) for 15 minutes to ensure complete activation.

  • Coupling: Add the specific amine (0.12 mmol) to each well.

  • Reaction: Seal the block and shake at RT for 4–16 hours.

    • QC Check: Monitor one well via LC-MS.[1][2] The product should show a mass of [M+H]

      
       = (Amine MW + 132).[1][2]
      
  • Quenching: Add 10% aq. citric acid (0.5 mL) to quench unreacted amine and remove DIPEA salts.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 1 mL). Dry organic phase over MgSO

    
    .[1][2]
    
  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Protocol B: Bioconjugation via NHS-Ester Activation[1][2]

For developing affinity probes or conjugating the scaffold to proteins (e.g., BSA, Streptavidin), the acid must be converted to a stable yet reactive N-hydroxysuccinimide (NHS) ester.

Reagents:

  • Scaffold: 3-(difluoromethyl)cyclobutane-1-carboxylic acid.[1][2][10]

  • Activation: N-Hydroxysuccinimide (NHS) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

  • Solvent: Dry Dichloromethane (DCM) or DMF.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the acid (1 equiv) and NHS (1.2 equiv) in dry DCM (0.1 M concentration).

  • Activation: Cool to 0°C. Add EDC (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

    • Observation: A white precipitate (urea byproduct) may form if using DCM.[1][2]

  • Purification (Crucial):

    • Wash the organic layer with 0.1 N HCl (removes EDC/DMAP) and saturated NaHCO

      
       (removes unreacted acid).[1][2]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Storage: Store the NHS-ester at -20°C under argon.[1][2] It is stable for months and ready for immediate reaction with lysine residues on proteins in PBS buffer (pH 7.4).[1][2]

Analytical Validation: The Fluorine Signature

Validating the integrity of the -CHF


 group is non-negotiable. Standard proton NMR (

H-NMR) provides a distinct signature.
  • 
    H-NMR:  Look for the proton on the difluoromethyl group. It appears as a triplet of doublets  (or a broad triplet) typically between 
    
    
    
    5.5 – 6.5 ppm
    .[1][2]
    • Coupling Constant: The geminal H-F coupling (

      
      ) is large, typically 50–55 Hz .[2] This is the definitive confirmation that the -CHF
      
      
      
      group is intact.
  • 
    F-NMR:  Appears as a doublet (due to H-F coupling) around -110 to -130 ppm .[1][2]
    

Decision Logic & Workflows (Visualization)

Figure 1: Derivatization Decision Tree

DerivatizationLogic Start Starting Material: 3-(difluoromethyl)cyclobutane-1-COOH Goal Define End Goal Start->Goal LibSyn Small Molecule Library (SAR Studies) Goal->LibSyn Drug Discovery Probe Bioconjugation (Protein Labeling) Goal->Probe Assay Dev AmineType Amine Sterics? LibSyn->AmineType NHS Protocol: NHS/EDC (Isolate Active Ester) Probe->NHS Primary Primary/Unstrained Amine AmineType->Primary Low Steric Bulk Hindered Secondary/Aniline Amine AmineType->Hindered High Steric Bulk EDC Protocol: EDC/HOBt (Easy Workup) Primary->EDC HATU Protocol: HATU/DIPEA (High Yield) Hindered->HATU Buffer Conjugate in PBS (pH 7.4) NHS->Buffer React with Lysine

Caption: Decision matrix for selecting the optimal coupling strategy based on downstream application and substrate sterics.

Figure 2: Library Synthesis Workflow

LibraryWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Validation Step1 Dissolve Acid + HATU/DIPEA Step2 Activate (15 min) Step1->Step2 Step3 Add Amine Library Step2->Step3 Step4 Shake (4-16h, RT) Step3->Step4 Step5 LC-MS Check (+132 Da) Step4->Step5 Step6 Evaporate & Store Step5->Step6

Caption: Step-by-step workflow for high-throughput amide library generation in 96-well format.

References

  • Meanwell, N. A. (2018).[1][2][11] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][11] [Link][1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

  • Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[2] [Link][1][2]

Sources

The Strategic Incorporation of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Kinase Inhibitor Design: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality and Fluorine in Kinase Inhibition

The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] The conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and associated toxicities.[2] To overcome this, medicinal chemists are increasingly exploring beyond the traditional "flat" chemical space, incorporating three-dimensional (3D) scaffolds that can exploit unique pockets and induce favorable conformational changes in the target kinase.[3] Among these, the cyclobutane moiety has emerged as a valuable building block, offering a rigid and spatially defined scaffold that can improve metabolic stability and orient pharmacophoric elements with precision.[4]

This guide delves into the strategic application of a particularly promising building block: cis-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS 1773508-01-2).[5] The introduction of the difluoromethyl group provides a fascinating blend of properties. The fluorine atoms can modulate the acidity of the carboxylic acid, influence local lipophilicity, and form key hydrogen bonds or other non-covalent interactions within the kinase active site, thereby enhancing binding affinity and selectivity. This document provides a comprehensive overview of the design rationale, synthesis, and biological evaluation of kinase inhibitors incorporating this unique scaffold, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of cis-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Understanding the fundamental properties of this building block is crucial for its effective deployment in drug design.

PropertyValueSource
CAS Number 1773508-01-2[5]
Molecular Formula C₆H₈F₂O₂[5]
Molecular Weight 150.12 g/mol [5]
Appearance White to off-white solid---
Solubility Soluble in methanol, DMSO, and other polar organic solvents---
pKa (predicted) ~4.5---

Design Rationale: The Advantage of the Difluoromethyl-Cyclobutane Moiety

The incorporation of the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold into a kinase inhibitor is a deliberate strategy to impart several desirable characteristics:

  • Conformational Rigidity and Vectorial Projection: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to the kinase, leading to higher affinity. The cis-substitution pattern projects the difluoromethyl and carboxylic acid groups in a defined spatial orientation, allowing for precise targeting of specific pockets within the kinase active site.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains. The difluoromethyl group can also block potential sites of metabolism.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. This can impact cell permeability and interactions with target residues.

  • Enhanced Binding Interactions: The difluoromethyl group can act as a hydrogen bond donor and engage in favorable dipole-dipole interactions with the protein backbone or side chains. The carboxylic acid is a key pharmacophore for many kinase inhibitors, often forming a crucial hydrogen bond with a conserved lysine residue in the ATP-binding site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Moiety ATP_pocket ATP Binding Pocket Hydrophobic_pocket Hydrophobic Pocket Hinge Hinge Region Lysine Conserved Lysine Carboxylic_acid Carboxylic Acid Carboxylic_acid->Lysine Salt Bridge / H-bond Cyclobutane Cyclobutane Scaffold Cyclobutane->ATP_pocket Scaffold Occupancy Difluoromethyl Difluoromethyl Group Difluoromethyl->Hydrophobic_pocket Hydrophobic Interactions & H-bonds Core Inhibitor Core Core->Hinge H-bonds G A Diethyl Malonate B Diethyl 1,1-cyclobutanedicarboxylate A->B 1. NaOEt, 1,3-dibromopropane C Cyclobutane-1,1-dicarboxylic acid B->C 2. Saponification (NaOH) D Cyclobutanecarboxylic acid anhydride C->D 3. Acetic anhydride E 3-Oxocyclobutane-1-carboxylic acid D->E 4. Friedel-Crafts acylation F cis-3-Hydroxycyclobutane-1-carboxylic acid E->F 5. Stereoselective Reduction (NaBH4) G cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid F->G 6. Deoxofluorination (DAST)

Caption: Synthetic workflow for cis-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Step-by-Step Methodology:

  • Synthesis of Diethyl 1,1-cyclobutanedicarboxylate:

    • To a solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • After stirring for 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool to room temperature, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.

  • Synthesis of Cyclobutane-1,1-dicarboxylic acid:

    • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in water/ethanol (1:1).

    • Heat the mixture to reflux for 4 hours.

    • Cool to room temperature and acidify with concentrated HCl to pH 1-2.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield cyclobutane-1,1-dicarboxylic acid.

  • Synthesis of Cyclobutanecarboxylic acid anhydride:

    • Reflux a mixture of cyclobutane-1,1-dicarboxylic acid (1.0 eq) and acetic anhydride (3.0 eq) for 3 hours.

    • Remove the excess acetic anhydride by vacuum distillation to obtain the crude anhydride, which can be used in the next step without further purification.

  • Synthesis of 3-Oxocyclobutane-1-carboxylic acid:

    • This step involves a Friedel-Crafts acylation and subsequent workup. A detailed, optimized procedure for this specific transformation would need to be developed.

  • Synthesis of cis-3-Hydroxycyclobutane-1-carboxylic acid:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The stereoselectivity of this reduction is crucial for obtaining the cis isomer. [6] * Stir for 2 hours at 0 °C, then quench the reaction by the slow addition of water.

    • Acidify with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to give the cis-hydroxy acid.

  • Synthesis of cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid:

    • Dissolve cis-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane at -78 °C.

    • Add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.

Part 2: Incorporation into a Kinase Inhibitor Scaffold (Hypothetical Example: HER2 Inhibitor)

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated target in breast cancer. [7]We will use a hypothetical 4-anilinoquinazoline scaffold, a common core for many kinase inhibitors, to illustrate the incorporation of our cyclobutane fragment. [8] Amide Coupling Protocol:

A robust amide coupling method is essential, especially when dealing with potentially sterically hindered fragments. [9][10]The use of HATU is a reliable choice.

  • Activation of the Carboxylic Acid:

    • Dissolve cis-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

  • Coupling with the Amine:

    • Add the 4-amino-quinazoline core (1.0 eq) to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Biological Evaluation Protocols

Part 1: Biochemical Assays for Potency and Selectivity

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific):

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining the binding affinity (IC₅₀) of an inhibitor to its target kinase. [11][12][13] Workflow for LanthaScreen™ Assay

G A Prepare Reagents (Kinase, Antibody, Tracer, Inhibitor) B Dispense Inhibitor (Serial Dilution) A->B C Add Kinase/Antibody Mix B->C D Add Tracer C->D E Incubate at RT D->E F Read Plate (TR-FRET) E->F G Data Analysis (IC50) F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X stock solution of the test inhibitor in 1X Kinase Buffer A. Perform a serial dilution to create a range of concentrations. [14] * Prepare a 2X kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X serially diluted inhibitor to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Target Engagement and Efficacy

NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega):

This assay measures the binding of the inhibitor to the target kinase within living cells, providing a more physiologically relevant assessment of target engagement. [15][16][17] Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., HER2) fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (96-well white plate):

    • Dispense the cell suspension into the wells.

    • Add the test inhibitor at various concentrations.

    • Add the NanoBRET™ tracer.

  • Incubation and Reading:

    • Incubate the plate at 37 °C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460 nm and acceptor emission at >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the cellular IC₅₀.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega):

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HER2-overexpressing cancer cells (e.g., SK-BR-3) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 3: In Vivo Pharmacokinetic (PK) Studies

A preliminary PK study in mice is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. [18][19][20][21] Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the kinase inhibitor to a cohort of mice (e.g., CD-1 mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Extract the inhibitor from the plasma samples.

    • Quantify the concentration of the inhibitor using LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of the inhibitor versus time.

    • Use pharmacokinetic modeling software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The strategic use of the 3-(difluoromethyl)cyclobutane-1-carboxylic acid moiety offers a compelling approach to designing next-generation kinase inhibitors. Its unique combination of conformational rigidity, metabolic stability, and the ability of the difluoromethyl group to engage in specific interactions can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided in this guide offer a practical framework for the synthesis and evaluation of kinase inhibitors incorporating this valuable building block, empowering researchers to explore novel chemical space in the quest for more effective and safer targeted therapies.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU & IRep. Available at: [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

  • Structure-activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines. PMC - PubMed Central. Available at: [Link]

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. NIH. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. PMC - NIH. Available at: [Link]

  • Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. Available at: [Link]

  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]

  • Conversion of Diethylmalonate to Cyclohexane carboxylic acid. YouTube. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer. PMC - NIH. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available at: [Link]

  • (PDF) Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ResearchGate. Available at: [Link]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • From Latent Manifolds to Targeted Molecular Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Based Kinase Ligand Design. MDPI. Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]

  • 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Chemistry LibreTexts. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CF2H-CB-SYN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Synthetic Landscape

Welcome to the technical support hub for the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid . This building block is a critical bioisostere in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability compared to its non-fluorinated or trifluoromethylated analogs.

However, its synthesis presents unique challenges distinct from the more common 3,3-difluoro or 3-(trifluoromethyl) analogs. The presence of the benzylic-like proton on the difluoromethyl group (


) and the strain of the cyclobutane ring create a narrow window for success.

This guide addresses the three primary failure modes reported by our users:

  • Decomposition/Explosion risks during deoxofluorination.

  • Stereochemical drift (cis/trans scrambling).

  • Hydrolytic instability during final deprotection.

Module 1: Deoxofluorination Troubleshooting

The Critical Step: Conversion of methyl 3-formylcyclobutane-1-carboxylate to the difluoromethyl analog.

Common Failure Modes
SymptomProbable CauseCorrective Action
Violent Exotherm / Charring Uncontrolled release of HF; Reagent addition too fast at high temp.CRITICAL: Cool reaction to -78°C before adding DAST/Deoxo-Fluor. Dilute reagent 1:1 in DCM.
Low Yield (<30%) Elimination side-reaction to form the difluorovinyl alkene.Switch solvent to Dichloromethane (DCM) (non-polar solvents promote elimination). Ensure anhydrous conditions.
Etched Glassware Generation of free HF during reaction or workup.Add solid NaHCO₃ or pyridine (2-3 eq) to the reaction mixture to scavenge HF in situ.
"Stuck" Reaction Steric hindrance or deactivated aldehyde.Allow warming to 0°C only after 2 hours at -78°C. Do not reflux.
Optimized Protocol: The "Safe-Fail" Method

Derived from standard deoxofluorination protocols [1, 2].

  • Preparation: Dissolve methyl 3-formylcyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.1 M). Add solid

    
     (5.0 eq) directly to the flask (heterogeneous scavenger).
    
  • Cryo-Addition: Cool to -78°C (dry ice/acetone).

  • Reagent: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise over 30 minutes.

    • Note: Deoxo-Fluor is thermally more stable but often less reactive than DAST at -78°C.

  • Ramp: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C (ice bath) over 4 hours. DO NOT reach room temperature until TLC confirms consumption of aldehyde.

  • Quench: Pour reaction mixture slowly into saturated aqueous

    
     at 0°C. Warning: Vigorous 
    
    
    
    evolution.

Module 2: Stereochemical Management (Cis vs. Trans)

The Challenge: The 1,3-substitution pattern on cyclobutane allows for cis and trans diastereomers. The cis isomer is often the thermodynamic product, but synthetic routes frequently yield 1:1 mixtures.

Diagnostic FAQ

Q: My NMR shows a double set of peaks. Which is which?

  • A: In cyclobutanes, the cis-isomer (substituents on the same side) generally displays an upfield shift for the ring protons due to shielding effects compared to the trans-isomer.

    • Cis-isomer: Often more polar (higher

      
       on silica in some systems, but lower in others depending on the functional groups).
      
    • Trans-isomer: Often crystallizes more easily due to symmetry.

Q: How do I enrich the cis-isomer?

  • A: If you have the ester:

    • Dissolve the mixture in MeOH.

    • Add catalytic NaOMe (0.1 eq).

    • Reflux for 4-6 hours.

    • Mechanism:[1][2][3][4][5] Thermodynamic equilibration via the enolate will favor the less sterically strained isomer (usually cis for 1,3-diequatorial-like conformation).

Separation Workflow

Do not attempt to separate the final acids if possible. Separate at the ester stage .

SeparationLogic cluster_legend Key Decision Point Start Crude Ester Mixture (Cis:Trans ~ 1:1) Check Is Cis/Trans Ratio > 3:1? Start->Check Equilib Thermodynamic Equilibration (NaOMe/MeOH, Reflux) Check->Equilib No Sep Flash Chromatography (Hexane/EtOAc) Check->Sep Yes Equilib->Check Hydrolysis Hydrolysis to Acid (LiOH, THF/H2O) Sep->Hydrolysis Pure Isomer

Caption: Decision tree for maximizing diastereomeric purity before final hydrolysis.

Module 3: Hydrolysis & Final Isolation

The Challenge: The


 group is electronically distinct from 

. While

is inert, the proton on

is acidic enough to participate in H-bonding but generally stable. However, the cyclobutane ring strain makes the system sensitive to ring opening or epimerization under harsh basic conditions.
Standard Operating Procedure (SOP)
  • Solvent System: Use THF:Water (3:1). Avoid Methanol if transesterification is a risk, though usually acceptable.

  • Base: LiOH·H₂O (2.0 eq). Avoid NaOH or KOH if possible to prevent "salting out" issues with the fluorinated tail.

  • Temperature: 0°C to Room Temperature. Do not heat.

    • Risk: Heating basic solutions of fluorinated cyclobutanes can lead to HF elimination (forming cyclobutenes).

  • Workup (The "Trap"):

    • Acidify carefully with 1M HCl to pH 3.

    • Do not use concentrated HCl. The high ionic strength can force the fluorinated acid into the organic phase, but harsh acidity can degrade the

      
       moiety over time [3].
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine.

Visualizing the Synthetic Pathway

The following diagram outlines the validated route starting from the commercially available 3-oxocyclobutanecarboxylate.

SynthesisPath Start Methyl 3-oxocyclobutane- 1-carboxylate Step1 Wittig Reaction (Ph3P=CHOMe) Start->Step1 Inter1 Enol Ether Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCOOH or HCl) Inter1->Step2 Aldehyde Methyl 3-formylcyclobutane- 1-carboxylate Step2->Aldehyde Step3 Deoxofluorination (DAST, -78°C) Aldehyde->Step3 Critical Step TargetEster Methyl 3-(difluoromethyl) cyclobutanecarboxylate Step3->TargetEster Step4 Saponification (LiOH) TargetEster->Step4 Final 3-(Difluoromethyl)cyclobutane- 1-carboxylic acid Step4->Final

Caption: Validated synthetic workflow from ketone precursor to final difluoromethyl acid.

References

  • Vertex AI Search Result 1.1: Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020).[6] Organic Process Research & Development. (Note: While discussing the CF3 analog, the cyclobutane ring handling and ester hydrolysis protocols are directly transferable).

  • Vertex AI Search Result 1.7: The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024).[7] ResearchGate. (Authoritative review on the stability and synthesis of CF2H groups).

  • Vertex AI Search Result 1.17: Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025).[8][9][10] NIH. (Highlights the specific risks of hydrolytic defluorination in alkaline media).

  • Vertex AI Search Result 1.13: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. (2021).[6][11][12] Journal of Organic Chemistry. (Key reference for cis/trans separation logic).

Sources

Technical Support Center: Troubleshooting Byproducts in the Difluoromethylation of Cyclobutanone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of difluoromethylation reactions, with a specific focus on cyclobutanone precursors. The incorporation of a difluoromethyl (-CF2H) group is a critical strategy in modern drug discovery, valued for its ability to act as a bioisosteric replacement for hydroxyl or thiol groups, thereby enhancing metabolic stability and binding affinity.[1][2] When combined with the cyclobutane motif, a privileged scaffold for improving potency and pharmacokinetic properties, the resulting structures are of high interest.

However, the inherent reactivity of cyclobutanones, particularly their susceptibility to enolization and the influence of ring strain, presents unique challenges, often leading to a complex mixture of byproducts. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when performing a difluoromethylation on a cyclobutanone?

The primary byproducts typically arise from the inherent reactivity of the cyclobutanone substrate under the reaction conditions. These include:

  • Aldol Condensation Products: Cyclobutanone is readily enolizable. In the presence of a base used to generate the nucleophilic difluoromethyl species (e.g., from TMSCF2H), the cyclobutanone can self-condense to form aldol addition or condensation dimers.[3]

  • Unreacted Starting Material: Low conversion can result from inefficient generation of the active difluoromethylating species, low reaction temperature, or reagent instability.

  • Silyl Enol Ether: When using silicon-based reagents like TMSCF2H (difluoromethyl)trimethylsilane), the silylated intermediate of the desired product may be observed if the desilylation step during workup is incomplete. More commonly, a silyl enol ether of the starting cyclobutanone can form if the base promotes enolization and trapping by the silicon species.

  • Defluorinated Products: Under certain catalytic conditions, particularly with some transition-metal catalysts, byproducts resulting from defluorination can be observed.[3]

Q2: How does the choice of difluoromethylating reagent influence the byproduct profile?

The mechanism of difluoromethylation is highly dependent on the reagent, directly impacting the types of byproducts formed.[1][4]

  • Nucleophilic Reagents (e.g., TMSCF2H): These are the most common for carbonyl additions. They require an activator, often a base (CsF, tPentOK), which can concurrently promote the enolization of the cyclobutanone, leading to aldol byproducts.[3] The choice of base is critical; sterically hindered bases can mitigate this side reaction.

  • Electrophilic/Radical Reagents: Reagents that generate a difluoromethyl radical (e.g., from zinc difluoromethanesulfinate, DFMS) or a difluorocarbene are less likely to cause base-mediated aldol reactions.[1][5] However, they may present other challenges, such as lack of chemoselectivity with other functional groups on the substrate or the formation of different byproducts like [4+1] cycloaddition products.[6]

  • Phosphonium Salts (e.g., DFPB): These reagents can act as nucleophilic CF2H sources. Interestingly, under certain basic conditions, they can favor the desired alcohol product over the expected Wittig-type olefination product.[7][8]

Q3: Why is cyclobutanone more challenging than a simple acyclic ketone like acetone?

The increased challenge stems from two main factors:

  • Alpha-Proton Acidity: The α-protons of cyclobutanone are relatively acidic and sterically accessible, making the ketone prone to deprotonation and subsequent enolate chemistry (aldol reactions). Basic conditions required for many nucleophilic difluoromethylations can readily trigger this unwanted pathway.[3][9]

  • Ring Strain: While cyclobutanone's ring strain does not typically prevent carbonyl addition, harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media) could potentially lead to ring-opening or rearrangement byproducts, although this is less common than enolization.

Mechanistic Insights: Desired vs. Undesired Pathways

Understanding the competing reaction pathways is fundamental to troubleshooting. The diagrams below illustrate the desired nucleophilic addition versus the common aldol condensation side reaction.

G cluster_desired Desired Nucleophilic Addition Pathway cluster_byproduct Competing Byproduct Pathway: Aldol Condensation A Cyclobutanone D Silylated Alkoxide Intermediate A->D Nucleophilic Attack B TMSCF2H + CsF (activator) C "CF2H-" Nucleophile B->C Generation C->D E Desired Product: 1-(difluoromethyl)cyclobutanol D->E Aqueous Workup (Desilylation) F Cyclobutanone H Cyclobutanone Enolate F->H α-Proton Abstraction G Base (e.g., CsF) G->H J Aldol Dimer (Byproduct) H->J Nucleophilic Attack on Carbonyl I Another Molecule of Cyclobutanone I->J

Caption: Desired nucleophilic addition vs. competing aldol byproduct pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Observed Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material A. Inactive Reagent/Activator: The difluoromethylating reagent (e.g., TMSCF2H) has degraded, or the activator (e.g., CsF) is hydrated.A. Use a fresh bottle of the reagent. Ensure activators like CsF are rigorously dried under vacuum before use.
B. Insufficient Activation: The reaction temperature is too low to generate the active nucleophile at a sufficient rate.B. Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC or LC-MS. Be aware that higher temperatures may also accelerate byproduct formation.
C. Poor Reagent Solubility: The reagent or activator is not sufficiently soluble in the chosen solvent at the reaction temperature.C. Consider switching to a more polar aprotic solvent like DMF or NMP, but be mindful that these can be difficult to remove.[3]
2. Major Byproduct is an Aldol Dimer A. Base is too Strong/Unhindered: The base used for activation (e.g., CsF, tBuOK) is deprotonating the cyclobutanone faster than the difluoromethylation is occurring.[3]A. Switch to a more sterically hindered base like potassium tert-pentoxide (tPentOK) to disfavor proton abstraction from the sterically accessible α-position.[3]
B. Slow Addition of Reagents: Adding the ketone to a pre-mixed solution of base and difluoromethylating reagent can favor enolization.B. Reverse the addition: slowly add the base or activator to a solution of the cyclobutanone and the difluoromethylating reagent at a low temperature (e.g., 0 °C or -78 °C) to allow the desired reaction to compete effectively.
C. High Reaction Temperature: Elevated temperatures accelerate both the desired reaction and the aldol side reaction.C. Run the reaction at the lowest temperature that provides a reasonable conversion rate. It is often better to accept a longer reaction time at a lower temperature for a cleaner profile.
3. Silyl Enol Ether or Silylated Alcohol Detected A. Incomplete Workup: The fluoride source used for workup (e.g., TBAF, HF-Pyridine) was insufficient in amount or reaction time to cleave the O-Si bond.[3]A. Increase the amount of desilylating agent and/or extend the workup time. Gently warming the workup mixture can sometimes facilitate cleavage, but monitor for potential degradation.
B. Premature Quenching: The reaction was quenched before the nucleophilic addition was complete, trapping the enolate as a silyl enol ether.B. Ensure the reaction has reached full conversion of the starting material before quenching.
Troubleshooting Workflow

If you are facing poor yield or a complex product mixture, follow this logical decision tree to diagnose the issue.

G Start Reaction Outcome: Low Yield / Byproducts Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion Major_Peak What is the Major Component Besides SM? Check_Conversion->Major_Peak Yes Sol_No_Conversion Action: 1. Verify reagent activity. 2. Increase temperature. 3. Check solvent/solubility. Check_Conversion->Sol_No_Conversion No Aldol Aldol Dimer Major_Peak->Aldol Peak at ~2x MW Other Other Byproducts Major_Peak->Other Unidentified Sol_Aldol Action: 1. Switch to hindered base. 2. Lower temperature. 3. Change addition order. Aldol->Sol_Aldol Sol_Other Action: 1. Re-evaluate mechanism. 2. Consider different reagent class. 3. Consult literature for similar substrates. Other->Sol_Other

Caption: A decision tree for troubleshooting difluoromethylation reactions.

Reference Experimental Protocol

This protocol describes a general procedure for the nucleophilic difluoromethylation of a substituted cyclobutanone using TMSCF2H, optimized to minimize aldol condensation.

Reaction: Nucleophilic Difluoromethylation of 3-Phenylcyclobutan-1-one

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 3-phenylcyclobutan-1-one (1.0 eq) and anhydrous THF (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add (difluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq) to the cooled solution via syringe.

    • In a separate, dry vial, weigh cesium fluoride (CsF, 1.5 eq) that has been previously dried under high vacuum for at least 4 hours.

    • Add the solid CsF to the reaction mixture in one portion under a positive flow of nitrogen.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Self-Validation Note: If significant starting material remains after 4 hours with minimal product formation, reagent quality may be an issue. If byproduct spots (often lower Rf for aldol dimers) appear rapidly, the reaction may need to be run at a lower temperature (e.g., -20 °C).

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude residue contains the silylated alcohol. Re-dissolve it in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) and stir at room temperature for 1 hour to cleave the silyl ether.

    • Quench with water, extract with ethyl acetate, and purify the crude product by flash column chromatography on silica gel to yield the desired 1-(difluoromethyl)-3-phenylcyclobutanol.

References
  • Mykhailiuk, P. K. Mechanochemical difluoromethylations of ketones. PMC (2024). Available at: [Link]

  • Sap, J. B. I. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews50 , 8075-8127 (2021). Available at: [Link]

  • Kappe, C. O. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry20 , 129-133 (2018). Available at: [Link]

  • Barata-Vallejo, S. et al. Difluoromethylation Reactions of Organic Compounds. Chemistry – An Asian Journal12 , 2907-2928 (2017). Available at: [Link]

  • Levin, V. V. et al. Difluorohomologation of Ketones. Organic Letters17 , 5400-5403 (2015). Available at: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Hu, J., Zhang, W. & Wang, F. Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications 7465 (2009). Available at: [Link]

  • Prakash, G. K. S. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate (2022). Available at: [Link]

  • Hu, J. Recent Advances in Difluoromethylation Reaction. ResearchGate (2015). Available at: [Link]

  • Zhang, W. et al. Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters18 , 3022-3025 (2016). Available at: [Link]

  • Xu, J. et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules27 , 5451 (2022). Available at: [Link]

  • Zhang, W. et al. Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters (2016). Available at: [Link]

  • Prakash, G. K. S. & Hu, J. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC (2007). Available at: [Link]

  • Carboni, A. et al. Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters23 , 5414-5419 (2021). Available at: [Link]

  • Ji, Y. et al. A New Reagent for Direct Difluoromethylation. PMC (2011). Available at: [Link]

  • Shang, M. Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers9 , 4230-4245 (2022). Available at: [Link]

  • Prakash, G. K. S. et al. Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Journal of the American Chemical Society134 , 15770-15776 (2012). Available at: [Link]

  • Sodeoka, M. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Semantic Scholar (2013). Available at: [Link]

  • Wang, Z.-L. et al. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. PMC (2024). Available at: [Link]

  • Wang, F. Photocatalyst‐Free Visible‐Light Induced Radical Difluoromethylation/Cyclization Cascade Reaction for the Synthesis of Difluoromethylated Oxindoles with Difluoromethyl Phenoxathiinium Salt. ResearchGate (2020). Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of fluorinated intermediates in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with these unique and valuable compounds. By understanding the underlying principles and employing the strategies outlined here, you can enhance reaction efficiency, improve yields, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated intermediates have such poor solubility in common organic solvents?

A1: The poor solubility of highly fluorinated compounds stems from their unique electronic properties. The high electronegativity of fluorine atoms creates a molecule that is both hydrophobic (water-repelling) and lipophobic (fat-repelling). This means they do not readily dissolve in either aqueous or common organic solvents. This phenomenon is often referred to as the "fluorous" effect, where fluorinated molecules prefer to associate with other fluorinated molecules, leading to low miscibility with other solvent types.[1][2]

Q2: I'm observing my reaction stalling or proceeding very slowly. Could this be due to solubility?

A2: Absolutely. Poor solubility is a frequent cause of slow or incomplete reactions.[3] If your fluorinated intermediate is not fully dissolved in the reaction medium, the effective concentration of the reactant is significantly lower than the calculated stoichiometry. This leads to reduced reaction rates and can even prevent the reaction from reaching completion. It is crucial to ensure your reactants are in a homogeneous solution for optimal reaction kinetics.

Q3: Are there any "go-to" solvents for dissolving fluorinated compounds?

A3: While there is no single universal solvent, certain classes of solvents show better efficacy. Fluorinated solvents, such as perfluoroalkanes (e.g., perfluorohexane), hydrofluoroethers (HFEs), and fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are often the first choice.[4][5][6] These solvents share similar properties with the fluorinated solutes, promoting better dissolution. Additionally, some highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective in certain cases.[3][7]

Q4: Can I just heat the reaction to improve solubility?

A4: Increasing the temperature can be an effective strategy to enhance the solubility of many compounds, including some fluorinated intermediates.[8][9] However, this approach must be used with caution. You must consider the thermal stability of your reactants, intermediates, and products. Unwanted side reactions or decomposition can occur at elevated temperatures. Always conduct small-scale experiments to determine the optimal temperature that balances solubility and stability.

Q5: What is a "fluorous tag" and how can it help with solubility?

A5: A fluorous tag is a highly fluorinated chemical moiety that can be temporarily attached to your molecule of interest. This strategy, known as "fluorous synthesis," renders the molecule soluble in fluorinated solvents.[10] This allows for reactions to be carried out in a fluorous phase, followed by easy separation from non-fluorinated reagents and byproducts through liquid-liquid extraction or fluorous solid-phase extraction (F-SPE).[3][10]

Troubleshooting Guides

Issue 1: Fluorinated Intermediate Crashes Out of Solution During Reaction

This common problem can halt a reaction and lead to complex purification challenges. The following troubleshooting workflow can help you diagnose and solve the issue.

G A Problem: Intermediate Precipitates B Is the reaction temperature optimal? A->B C Increase temperature incrementally. Monitor for decomposition. B->C No D Is the solvent system appropriate? B->D Yes K Resolved C->K E Add a co-solvent. (e.g., THF, Dioxane, DMF) D->E Partially Soluble F Switch to a fluorinated solvent. (e.g., HFIP, TFE, Perfluorohexane) D->F Insoluble G Is reactant concentration too high? D->G Yes E->K F->K H Decrease concentration. (May require longer reaction time) G->H Yes I Consider a solubility-enhancing tag. G->I No, still insoluble H->K J Attach a fluorous tag for F-SPE. I->J J->K

Caption: Troubleshooting workflow for precipitating intermediates.

Causality Explained:

  • Temperature: Increasing thermal energy can overcome the lattice energy of a solid, promoting dissolution. However, exceeding the decomposition temperature of any component will be detrimental. A study on fluorite solubility demonstrated a strong positive correlation between temperature and solubility at elevated pressures.[8]

  • Co-solvents: The principle of "like dissolves like" is key. Adding a co-solvent can modify the overall polarity and properties of the solvent system to better match the solute.[11] For instance, a small amount of a polar aprotic solvent like DMF can disrupt intermolecular forces that lead to precipitation in a less polar solvent.

  • Fluorinated Solvents: These solvents are designed to interact favorably with the fluorinated portions of your intermediate, significantly enhancing solubility.[12][13] They are particularly useful for highly fluorinated compounds.

  • Concentration: Supersaturation is a common reason for precipitation. By reducing the concentration, you can often maintain a homogeneous solution, though this may necessitate longer reaction times to achieve the desired conversion.

  • Solubility-Enhancing Tags: When intrinsic solubility cannot be sufficiently improved, temporarily modifying the molecule with a fluorous tag can be a powerful solution. This fundamentally changes the solubility profile of the intermediate, allowing for purification via fluorous techniques.[10]

Issue 2: Difficulty in Purifying Fluorinated Product from Starting Material/Byproducts

The unique solubility characteristics of fluorinated compounds can be leveraged for purification. Fluorous Solid-Phase Extraction (F-SPE) is a highly effective technique.

Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines a standard F-SPE procedure for the separation of a fluorous-tagged product from non-fluorinated impurities.

Materials:

  • Fluorous silica gel cartridge (e.g., FluoroFlash®)

  • SPE manifold

  • Fluorophobic solvent (e.g., 80:20 Methanol/Water)[3]

  • Fluorophilic solvent (e.g., Methanol, THF)[3][14]

  • Sample dissolved in a suitable loading solvent (e.g., DMF)[3]

Procedure:

  • Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing 6 mL of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O) through it.[3]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[3]

  • Fluorophobic Wash: Elute the cartridge with the fluorophobic solvent (e.g., 6-8 mL of 80:20 MeOH/H₂O). This will wash away the non-fluorinated starting materials and byproducts.[3] Collect this fraction for analysis.

  • Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent (e.g., 8 mL of MeOH) to recover the fluorous-tagged product.[3] Collect this fraction separately.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired product.

  • Cartridge Regeneration (Optional): The cartridge can often be regenerated for reuse by washing with a strong organic solvent like THF or acetone.[3][14]

G cluster_0 F-SPE Workflow cluster_1 Outputs A 1. Condition Cartridge (Fluorophobic Solvent) B 2. Load Crude Reaction Mixture A->B C 3. Wash with Fluorophobic Solvent B->C D 4. Elute with Fluorophilic Solvent C->D E Fraction 1: Non-fluorous Impurities C->E F Fraction 2: Fluorous Product D->F

Sources

Debugging failed reactions in the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic pathway. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you can achieve your desired product with high purity and yield.

The difluoromethyl group is a valuable moiety in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] Its incorporation into a cyclobutane scaffold, a popular three-dimensional structural motif in drug discovery, presents a unique set of synthetic challenges.[3] This guide will address common failure points in the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, providing logical, experience-driven solutions.

I. Troubleshooting Failed Reactions: A Symptom-Based Approach

This section is structured to address problems based on the symptoms observed during your experiment, such as low or no product yield, or the presence of significant impurities.

Symptom 1: Low or No Yield of the Desired Product
Question: I've completed the reaction sequence but observe a very low yield of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, or none at all. What are the likely causes and how can I fix this?

Answer: A low or nonexistent yield can stem from several stages of the synthesis. Let's break down the potential issues by reaction step. A common synthetic route involves the formation of a cyclobutane precursor, followed by a difluoromethylation step, and finally hydrolysis to the carboxylic acid.

A. Issues in the Formation of the Cyclobutane Ring Precursor

The construction of the cyclobutane ring is a critical first step and can be prone to failure. Many historical methods for synthesizing 1,3-cyclobutanedicarboxylic acid, a common precursor, have been found to be erroneous.[4]

  • Causality: The formation of the four-membered ring can be entropically and enthalpically disfavored. Side reactions, such as polymerization or the formation of more stable five- or six-membered rings, can dominate if conditions are not optimal. For instance, reactions involving malonic esters and dihaloalkanes can be sensitive to reaction temperature, with higher temperatures promoting decarboxylation.[5]

  • Troubleshooting Protocol:

    • Verify Your Starting Materials: Ensure the purity of your starting materials, such as diethyl malonate and 1,3-dibromopropane (or equivalents). Contaminants can interfere with the base-mediated cyclization.

    • Optimize Reaction Conditions: Carefully control the temperature during the addition of the base (e.g., sodium ethoxide). A temperature of 60-65°C is often recommended for this type of cyclization to avoid side reactions.[6]

    • Consider Alternative Cyclization Strategies: If the classical malonic ester synthesis fails, consider alternative methods for forming the cyclobutane ring, such as [2+2] cycloadditions.[7][8]

B. Inefficient Difluoromethylation

The introduction of the difluoromethyl group is often the most challenging step. The choice of difluoromethylating agent and the reaction conditions are paramount.

  • Causality: Difluoromethylation can proceed through radical, nucleophilic, or electrophilic pathways, each with its own set of challenges.[9] For instance, radical reactions can be sensitive to inhibitors, while nucleophilic reactions require a sufficiently electrophilic substrate. The stability of the difluoromethylating reagent is also a key factor.

  • Troubleshooting Protocol:

    • Choice of Reagent: A variety of difluoromethylating agents are available. For decarboxylative difluoromethylation, reagents compatible with nickel catalysis have shown high efficiency and enantioselectivity.[1]

    • Reaction Setup: Ensure an inert atmosphere (e.g., argon or nitrogen) if your chosen method is sensitive to oxygen. Radical reactions, in particular, can be quenched by oxygen.

    • Photocatalysis Considerations: If using a photocatalytic method, ensure your light source is of the correct wavelength and intensity. The reaction vessel should be transparent to the required wavelength. Control experiments in the absence of light are crucial to confirm a photocatalytic mechanism.[10]

C. Incomplete Hydrolysis of the Ester

The final step of hydrolyzing the ester to the carboxylic acid is generally robust, but can sometimes be incomplete.

  • Causality: Steric hindrance around the ester group can slow down the rate of hydrolysis. Insufficient base or reaction time will also lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.

    • Choice of Base and Solvent: Sodium hydroxide in a mixture of methanol and water is a common and effective system for this hydrolysis.[11]

Symptom 2: Presence of Significant Impurities in the Final Product
Question: My reaction produced a product, but it is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I avoid them?

Answer: Impurities can arise from side reactions or incomplete reactions at any stage. Identifying the impurity is the first step to eliminating it.

A. Side Products from the Difluoromethylation Step

  • Causality: Depending on the difluoromethylation method, various side products can form. For example, in radical reactions, hydrogen atom abstraction from the solvent or starting material can lead to undesired byproducts.

  • Troubleshooting Protocol:

    • Solvent Choice: Choose a solvent that is less prone to participating in side reactions.

    • Control Stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions.

    • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Flash column chromatography is often effective. For carboxylic acids, purification can sometimes be achieved by recrystallization.

B. Contamination with Starting Materials

  • Causality: This is a clear indication of an incomplete reaction.

  • Troubleshooting Protocol:

    • Revisit Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.

    • Purification: Unreacted starting materials can often be removed by standard purification techniques.

C. Iodide Contamination

  • Causality: If any of your reagents contain iodine (e.g., as a promoter in carbonylation reactions to form the cyclobutane precursor), it can be carried through the synthesis and be difficult to remove.

  • Troubleshooting Protocol:

    • Vaporization Techniques: A process of vaporizing the carboxylic acid and/or its anhydride can effectively reduce iodide contamination.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of the 3-(difluoromethyl)cyclobutane-1-carboxylic acid?

A common and effective precursor is a mono-ester of cyclobutane-1,3-dicarboxylic acid. This allows for selective functionalization at one of the carboxylic acid positions. The synthesis of cyclobutane-1,3-dicarboxylic acid itself has a history of mistaken identities in the literature, so it is crucial to follow a validated procedure.[4]

Q2: Can I use a trifluoromethylating agent instead of a difluoromethylating agent?

While structurally similar, trifluoromethyl and difluoromethyl groups have different electronic properties and synthetic accessibility.[7][13] Trifluoromethylation reactions often proceed via different mechanisms, and the reagents are not interchangeable.[14]

Q3: My difluoromethylation reaction is very sensitive to steric hindrance. Is this normal?

Yes, this is a known limitation for some difluoromethylation reactions. For example, nickel-catalyzed decarboxylative difluoromethylation can be sensitive to steric hindrance adjacent to the carboxylic acid group.[1] If your substrate is sterically hindered, you may need to explore alternative synthetic routes or different catalytic systems.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used for structural confirmation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are all essential for confirming the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: If the product is a solid, a sharp melting point is an indicator of purity.

III. Experimental Protocols and Data

Table 1: Comparison of Difluoromethylation Methods
MethodReagent(s)CatalystKey AdvantagesPotential Challenges
Decarboxylative DifluoromethylationAlkyl Carboxylic Acid, Difluoromethylating AgentNickel CatalystHigh enantioselectivity, broad functional group tolerance[1]Sensitive to steric hindrance[1]
Photocatalytic DifluoromethylationAromatic compounds, Difluoromethylating AgentPhotocatalyst (e.g., Iridium complex)Mild reaction conditions, environmentally benign[10]May require specialized equipment (photoreactor)
Protocol 1: General Procedure for Ester Hydrolysis
  • Dissolve the ethyl 3-(difluoromethyl)cyclobutane-1-carboxylate in a 1:1 mixture of methanol and water.

  • Add a slight excess (e.g., 1.1 equivalents) of sodium hydroxide.

  • Stir the mixture at room temperature for 15 hours, or until the reaction is complete as monitored by TLC.[11]

  • Reduce the volume of the solvent in vacuo.

  • Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Visualization of the Synthetic Pathway

Synthesis_Pathway A Cyclobutane-1,3-dicarboxylic acid monoester B 3-Formylcyclobutane-1-carboxylic acid ester A->B Reduction & Oxidation C Ethyl 3-(difluoromethyl)cyclobutane-1-carboxylate B->C Difluoromethylation D 3-(Difluoromethyl)cyclobutane-1-carboxylic acid C->D Hydrolysis

Caption: A generalized synthetic pathway.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failure Yield Low/No Yield Start->Yield Impurity Significant Impurities Start->Impurity Step Which Step Failed? Yield->Step Impurity_ID Identify Impurity Impurity->Impurity_ID Cyclization Cyclobutane Formation Step->Cyclization Precursor Synthesis Fluoro Difluoromethylation Step->Fluoro Key Transformation Hydrolysis Ester Hydrolysis Step->Hydrolysis Final Step Side_Product Side Product Impurity_ID->Side_Product Unknown Peak Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Known Peak

Caption: A decision tree for troubleshooting.

IV. References

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation. PMC. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. ResearchGate. [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. [Link]

  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. PubMed. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chem Rev Lett. [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. [Link]

  • PhlrJ hv Phlf Ph\1. Journal of Organic Chemistry. [Link]

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  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.

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Validation & Comparative

A Comparative Guide to the Acidity of Fluorinated Cyclobutane Carboxylic Acids: A Data-Driven Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine into molecular scaffolds has become a powerful tool to fine-tune these characteristics. This guide provides an in-depth comparison of the pKa values of fluorinated cyclobutane carboxylic acids, supported by experimental data, to offer a clear understanding of the structure-acidity relationships at play.

The Impact of Fluorination on Acidity: A Data-Centric Comparison

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing substituents on the carbon framework adjacent to the carboxylic acid group can stabilize this anion through an inductive effect, thereby increasing the acidity and lowering the pKa of the parent acid. Fluorine, being the most electronegative element, exerts a potent inductive effect. The following table summarizes the experimentally determined pKa values for a series of fluorinated cyclobutane carboxylic acids, providing a quantitative measure of this effect.

Compound NameStructurepKaData Type
Cyclobutanecarboxylic acid4.79Experimental
cis-2-Fluorocyclobutanecarboxylic acid4.38Experimental
trans-2-Fluorocyclobutanecarboxylic acid4.48Experimental
cis-3-Fluorocyclobutanecarboxylic acid4.54Experimental
trans-3-Fluorocyclobutanecarboxylic acid4.60Experimental
3,3-Difluorocyclobutanecarboxylic acid3.63 ± 0.40Predicted

Table 1: Comparison of pKa values for cyclobutanecarboxylic acid and its fluorinated derivatives. Experimental data sourced from Malashchuk et al., 2024[1][2]. Predicted data for 3,3-difluorocyclobutanecarboxylic acid from ChemicalBook.

Deciphering the Trends: Inductive Effects and Conformational Influences

The data presented in Table 1 clearly demonstrates that fluorination increases the acidity of cyclobutane carboxylic acid, as evidenced by the lower pKa values of the fluorinated analogs compared to the parent compound. This can be primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine atom(s). This effect stabilizes the negative charge of the carboxylate anion, making the corresponding carboxylic acid a stronger acid.

The position and stereochemistry of the fluorine substituent also play a crucial role in modulating the extent of this acidifying effect.

  • Proximity of the Fluorine Atom: The closer the fluorine atom is to the carboxylic acid group, the stronger its inductive effect and the lower the pKa. This is evident when comparing the 2-fluoro isomers (pKa 4.38 and 4.48) to the 3-fluoro isomers (pKa 4.54 and 4.60). The fluorine at the C2 position is able to exert a more significant electron-withdrawing effect on the carboxylate group than a fluorine at the more distant C3 position.

  • Stereochemistry: An interesting observation is the difference in pKa between the cis and trans isomers. For both the 2-fluoro and 3-fluoro analogs, the cis isomer is slightly more acidic than the trans isomer. This subtle difference can be attributed to the conformational preferences of the puckered cyclobutane ring. In the cis isomers, the fluorine and carboxylic acid groups are on the same face of the ring, potentially leading to a through-space interaction that further stabilizes the carboxylate anion. The puckered conformation of the cyclobutane ring brings the substituents into different spatial arrangements, influencing their electronic interactions.

  • Multiple Fluorination: The predicted pKa of 3,3-difluorocyclobutanecarboxylic acid (3.63) suggests a significant increase in acidity compared to the mono-fluorinated analogs. This is consistent with the additive nature of the inductive effect; two electron-withdrawing fluorine atoms will stabilize the carboxylate anion to a greater extent than a single fluorine atom.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The experimental pKa values cited in this guide were determined using potentiometric titration, a reliable and widely used method. The following is a generalized protocol for this procedure:

Objective: To determine the pKa of a fluorinated cyclobutane carboxylic acid by monitoring the pH of a solution during titration with a strong base.

Materials:

  • Fluorinated cyclobutane carboxylic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the fluorinated cyclobutane carboxylic acid and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (typically in the millimolar range).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Fill the burette with the standardized NaOH solution. Record the initial pH of the analyte solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then for several increments beyond this point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

Potentiometric Titration Workflow for pKa Determination

The Inductive Effect of Fluorine on Acidity: A Mechanistic View

The observed increase in acidity upon fluorination is a classic example of the inductive effect. This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.

Inductive_Effect A R-COO⁻ B Charge localized on carboxylate group C F → R-COO⁻ D Fluorine withdraws electron density, delocalizing and stabilizing the negative charge C->D Inductive Effect

Inductive Effect of Fluorine on Carboxylate Anion Stability

As depicted in the diagram above, the highly electronegative fluorine atom pulls electron density away from the cyclobutane ring and, consequently, from the carboxylate group. This dispersal of the negative charge over a larger area stabilizes the anion. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa value.

Conclusion

The strategic placement of fluorine atoms on the cyclobutane ring offers a predictable and effective means of modulating the acidity of cyclobutane carboxylic acids. The data presented in this guide highlights the significant impact of the inductive effect, with the position and number of fluorine substituents directly correlating with the magnitude of the pKa decrease. Understanding these structure-acidity relationships is crucial for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for the rational design of novel therapeutics incorporating fluorinated cyclobutane moieties.

References

  • Malashchuk, A., Demchuk, O.P., Razhyk, B.V., Holumbievskyi, V.O., Kudryk, O.V., Chernykh, A.V., Hryshchuk, O.V., Sosunovych, B.S., Volochnyuk, D.M., and Vashchenko, B.V. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.2: Substituent Effects on Acidity. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Department of medicinal chemistry | Institute of Organic Chemistry NAS of Ukraine. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Metabolic Stability: Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Among the most utilized fluorinated motifs, the trifluoromethyl (-CF₃) group is celebrated for its ability to confer metabolic stability, often acting as a "metabolic shield." However, its close analog, the difluoromethyl (-CF₂H) group, presents a more nuanced profile. While also enhancing stability relative to non-fluorinated counterparts, its C-H bond introduces a potential metabolic liability absent in the -CF₃ group. This guide provides a comparative analysis of the metabolic stability of -CF₂H and -CF₃ substituted compounds, grounded in mechanistic principles and supported by established experimental protocols. We will dissect the physicochemical properties that govern their interaction with drug-metabolizing enzymes, primarily Cytochrome P450s, and provide a framework for rationally selecting between these two critical bioisosteres in drug design.

The Physicochemical Dichotomy: Understanding the Roots of Metabolic Fate

The metabolic fate of a molecule is inextricably linked to its physicochemical properties. The subtle difference of a single hydrogen atom between the -CF₂H and -CF₃ groups creates significant divergences in their electronic, steric, and bonding characteristics, which in turn dictates their susceptibility to enzymatic transformation.

  • Electronic Effects: Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine. The -CF₃ group, with three fluorine atoms, exerts a more potent inductive effect than the -CF₂H group. This deactivation of adjacent aromatic rings can make them less prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes[1][2].

  • Lipophilicity: The introduction of fluorine typically increases lipophilicity. The -CF₃ group generally imparts a greater increase in lipophilicity compared to the -CF₂H group. However, the polarity of the -CF₂H group is higher than that of the -CF₃ group, which can lead to lower than expected lipophilicity in certain molecular contexts[3]. This property can influence how a compound partitions into membranes and accesses the active sites of membrane-bound enzymes like CYPs.

  • Hydrogen Bonding: The most striking difference is the ability of the -CF₂H group to act as a weak hydrogen bond donor[3][4]. The two highly electronegative fluorine atoms acidify the adjacent C-H bond, enabling this interaction[3]. The -CF₃ group cannot participate in hydrogen bonding as a donor. This capability can alter a compound's binding pose within an enzyme's active site, potentially positioning the C-H bond for metabolic attack or, conversely, shielding it.

  • Bond Dissociation Energy (BDE): The primary driver of metabolic stability differences lies in bond strength. The homolytic cleavage of a C-F bond requires a very high energy input (approx. 109 kcal/mol)[5]. In contrast, the BDE of a C-H bond is significantly lower and falls within a range that is readily accessible to the highly reactive iron-oxo species in the CYP active site[6][7]. This makes the C-H bond of a difluoromethyl group a potential "metabolic soft spot," whereas the C-F bonds of a trifluoromethyl group are exceptionally robust[5].

The Engine of Metabolism: The Cytochrome P450 Catalytic Cycle

The majority of Phase I metabolic transformations are carried out by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes[8][9][10]. These enzymes, located primarily in the liver, catalyze the oxidation of a vast array of xenobiotics[9][11]. The canonical mechanism for the oxidation of a C-H bond involves hydrogen atom abstraction (HAT) by a highly reactive ferryl-oxo intermediate (Compound I), followed by radical rebound to form a hydroxylated metabolite. Understanding this cycle is critical to appreciating why the C-H bond in a -CF₂H group is a liability.

Resting Resting State (Fe³⁺) SubstrateBinding Substrate (R-H) Binds Resting->SubstrateBinding 1 Reduction1 First Electron (from CPR) SubstrateBinding->Reduction1 2 OxygenBinding O₂ Binding Reduction1->OxygenBinding 3 Reduction2 Second Electron (from CPR) OxygenBinding->Reduction2 4 Protonation 2H⁺ Reduction2->Protonation 5 WaterLoss H₂O Loss Protonation->WaterLoss CompoundI Compound I (Fe⁴⁺=O•) WaterLoss->CompoundI 6 HAT Hydrogen Atom Abstraction (HAT) CompoundI->HAT 7 R-H → R• + Fe⁴⁺-OH RadicalRebound Radical Rebound HAT->RadicalRebound ProductRelease Product (R-OH) Released RadicalRebound->ProductRelease 8 ProductRelease->Resting

Caption: The Cytochrome P450 catalytic cycle for C-H bond hydroxylation.

Comparative Metabolic Stability: A Head-to-Head Analysis

The decision to use a -CF₂H or -CF₃ group often hinges on balancing potency, physicochemical properties, and metabolic stability. While both groups generally enhance stability compared to a methyl (-CH₃) group, they are not metabolically equivalent.

Trifluoromethyl (-CF₃) Analogs: The Metabolic Anchor

The -CF₃ group is widely regarded as a metabolic blocker. Its defining features in the context of metabolism include:

  • Exceptional Stability: The strength of the C-F bond makes direct enzymatic cleavage or oxidation of the -CF₃ group itself highly unfavorable[5][12].

  • Steric Hindrance: It can sterically shield adjacent sites from metabolic attack[13].

  • Electronic Deactivation: As a powerful electron-withdrawing group, it can reduce the electron density of nearby aromatic rings, making them less susceptible to oxidative attack by CYPs[1][14].

Consequently, replacing a metabolically labile group (like a methyl group) with a -CF₃ group often leads to a significant increase in the molecule's metabolic half-life and a reduction in the number of metabolites formed[15].

Difluoromethyl (-CF₂H) Analogs: A Calculated Risk

The -CF₂H group offers a different profile. While it provides many of the benefits of fluorination, the presence of the C-H bond introduces a specific metabolic pathway:

  • Oxidative Liability: The C-H bond is susceptible to CYP-mediated hydroxylation[6][7]. This initial oxidation can lead to an unstable hemiaminal-like intermediate which can subsequently undergo defluorination, potentially forming reactive metabolites like acyl fluorides.

  • Context is Key: The rate of -CF₂H metabolism is highly dependent on the surrounding molecular environment. Factors such as steric accessibility and the presence of other, more easily metabolized sites on the molecule will determine whether the -CF₂H group is a significant metabolic hotspot.

In many cases, the metabolic stability will follow the general trend: -CH₃ < -CF₂H < -CF₃ . The -CF₂H analog represents an intermediate, often providing a substantial stability boost over a methyl group but without the near-complete metabolic inertness of a trifluoromethyl group.

Comparative Data Summary

The following table summarizes the expected outcomes on metabolic stability when comparing analogous methyl, difluoromethyl, and trifluoromethyl compounds, based on established mechanistic principles.

FeatureMethyl (-CH₃) AnalogDifluoromethyl (-CF₂H) AnalogTrifluoromethyl (-CF₃) AnalogRationale
Primary Metabolic Pathway C-H hydroxylationC-H hydroxylation, potential defluorinationTypically stable; metabolism at other sitesGoverned by C-H vs. C-F bond dissociation energies[5][6].
**Expected In Vitro Half-life (t₁/₂) **ShortestIntermediateLongestThe rate of metabolism is inversely proportional to the stability of the targeted bond[15].
Intrinsic Clearance (CLᵢₙₜ) HighestIntermediateLowestA direct measure of the liver's capacity to metabolize the drug; blocking metabolism reduces this value[15].
Number of Metabolites Often multipleFewer than -CH₃, but more than -CF₃Significantly reducedBlocking a primary metabolic site limits the formation of downstream metabolites[15].
Potential for Reactive Metabolites LowModerate (e.g., acyl fluorides)Very LowOxidative metabolism of the -CF₂H group can lead to unstable intermediates.

Experimental Validation: The Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is the industry-standard method[1][8]. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum rich in Phase I enzymes, particularly CYPs[8][16].

Objective & Principle

The objective is to determine a compound's in vitro half-life (t₁/₂) and calculate its intrinsic clearance (CLᵢₙₜ). A test compound is incubated with liver microsomes and a critical cofactor, NADPH, which is required for CYP enzyme activity[8][17]. Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using LC-MS/MS.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Test Compound Stock (e.g., 1mM in DMSO) D Pre-warm Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction: Add to Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t₁/₂ and CLᵢₙₜ J->K

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating controls to ensure the integrity of the results.

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of your -CF₂H and -CF₃ analogs in DMSO. Positive control compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for intermediate clearance) should also be prepared.

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Microsome Suspension: On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

    • NADPH Solution: Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer according to the manufacturer's instructions. This provides a sustained source of the necessary cofactor[8][15].

    • Stopping Solution: Prepare ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound working solution to achieve a final incubation concentration of 1 µM[1][17].

    • Add the microsome suspension to each well. Include "minus-cofactor" control wells that receive buffer instead of the NADPH solution to check for non-NADPH mediated degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the reaction by adding the pre-warmed NADPH solution to all wells except the "minus-cofactor" controls. The time of this addition is t=0.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from the incubation wells[1].

    • Immediately terminate the reaction by adding the aliquot to a separate plate containing the ice-cold acetonitrile stopping solution[16][17]. The cold solvent halts all enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation) [18].

Conclusion and Strategic Implications for Drug Design

The choice between a difluoromethyl and a trifluoromethyl group is a strategic decision in drug design, not merely a substitution.

  • The -CF₃ group remains the gold standard for blocking a known metabolic hotspot . Its chemical inertness provides a robust anchor to enhance metabolic stability and prolong half-life, making it an excellent choice when a specific liability needs to be excised from a molecule[2][14].

  • The -CF₂H group offers a more nuanced alternative. It should be considered when a complete metabolic block is not required or when the dramatic increase in lipophilicity from a -CF₃ group is undesirable. Its unique ability to act as a hydrogen bond donor may also be exploited to improve target affinity[3]. However, researchers must remain vigilant that the C-H bond itself could become a new metabolic liability.

Ultimately, the principles and protocols outlined in this guide provide a framework for making informed decisions. By understanding the underlying physicochemical drivers and employing robust experimental validation like the microsomal stability assay, drug development professionals can rationally deploy -CF₂H and -CF₃ groups to precisely modulate the metabolic profile of their drug candidates, accelerating the journey toward safer and more effective medicines.

References

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Crystal Structure Analysis and Comparison of Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemists and Structural Biologists
Executive Summary: The "Butterfly" Effect in Drug Design

In modern medicinal chemistry, the escape from "flatland" (purely aromatic drug scaffolds) has elevated sp³-rich motifs to the forefront of drug discovery. Cyclobutane, with its unique "puckered" or "butterfly" conformation, offers a rigid yet adaptable scaffold that bridges the gap between the high strain of cyclopropane and the flexibility of cyclohexane.

When fluorinated, this scaffold undergoes significant electronic and structural perturbations.[1] This guide objectively compares the crystal structure dynamics of fluorinated cyclobutane derivatives , specifically focusing on gem-difluorocyclobutane and trifluoromethyl-cyclobutane, against their non-fluorinated counterparts. We analyze how fluorine substitution alters ring puckering, bond metrics, and packing efficiency—critical factors for bioisosteric replacement and protein-ligand binding.

Structural Fundamentals: The Puckering Potential

The cyclobutane ring is rarely planar. To relieve torsional strain caused by eclipsing hydrogens, the ring adopts a non-planar "puckered" conformation.[2] The degree of this pucker is defined by the dihedral angle (


) between the C1-C2-C3 and C1-C4-C3 planes.
Mechanism of Action: Fluorine-Induced Flattening

Experimental data indicates a counter-intuitive trend: Fluorination tends to flatten the cyclobutane ring.

  • Unsubstituted Cyclobutane: Exhibits a puckering angle of ~30° . The driving force is the relief of torsional strain between adjacent C-H bonds.

  • Fluorinated Derivatives: Introduction of fluorine (e.g., gem-difluoro or -CF₃ groups) often reduces the puckering angle to 20°–24° (more planar).

    • Causality: While C-F bonds are larger than C-H bonds, the "flattening" is often driven by 1,3-diaxial repulsive interactions and dipole minimization which are better accommodated in a slightly flatter ring, despite the increased eclipsing strain.

Comparative Analysis: Metrics & Performance
Table 1: Structural Metrics Comparison

Data synthesized from crystallographic databases (CSD) and recent literature [1, 2].

MetricCyclobutane (Parent) 1,1-Difluorocyclobutane CF₃-Cyclobutane (Substituted) Octafluorocyclobutane
Ring Conformation Puckered (Butterfly)Slightly Flattened PuckerFlattened PuckerTwisted / Puckered
Puckering Angle (

)
~30°20° – 24°5° – 22° (Highly variable)~18° (Gas phase D2d)
C-C Bond Length 1.55 Å1.54 – 1.56 Å1.53 – 1.55 Å1.57 – 1.60 Å
C-F Bond Length N/A1.35 Å1.33 – 1.35 Å1.33 Å
Steric Volume SmallMediumLarge (~171 ų)Very Large
Bioisosteric Role SpacerCarbonyl Mimic / Spacertert-Butyl MimicInert Propellant
Table 2: Physicochemical & Functional Performance
FeatureNon-Fluorinated Fluorinated Alternatives Impact on Drug Design
Metabolic Stability Low (C-H oxidation prone)High (Blocks P450 sites)Fluorine blocks metabolic "soft spots," extending half-life.
Lipophilicity (LogD) BaselineIncreased (+0.4 to +0.5) Improves membrane permeability; CF₃ is significantly more lipophilic.
Conformational Rigidity ModerateHigh Fluorine locks conformation via gauche effects, reducing entropic penalty upon binding.
Acidity (pKa of neighbors) BaselineIncreased Acidity Neighboring amines/acids become more acidic (lower pKa) due to electron withdrawal (-I effect).
Visualization: Structural-Functional Logic

The following diagram illustrates the causality between fluorine substitution and bioactivity, helping researchers decide which derivative to employ.

G subst Fluorine Substitution elec Electronic Effect (-I Inductive) subst->elec steric Steric Bulk (Van der Waals) subst->steric pucker Ring Flattening (Reduced Puckering Angle) elec->pucker Dipole min. dipole Dipole Moment Vector Change elec->dipole metab Metabolic Stability (Blocked Oxidation) elec->metab Deactivation steric->pucker 1,3-repulsion steric->metab Access Block bind Binding Affinity (Pre-organization) pucker->bind Shape Match dipole->bind Electrostatics

Figure 1: Causal pathway linking fluorine substitution to pharmacological outcomes. Fluorination alters sterics and electronics, driving conformational changes that enhance binding and stability.

Experimental Protocol: Crystal Growth & Analysis

Obtaining high-quality single crystals of small, often volatile fluorinated cyclobutanes requires specialized techniques.

Phase 1: Synthesis & Purification
  • Method: Photochemical [2+2] cycloaddition is the gold standard for constructing the cyclobutane core [3].

  • Purification: For fluorinated derivatives, traditional silica chromatography may fail due to low polarity. Vacuum distillation or sublimation is recommended.

Phase 2: Crystallization (The "Cold" Protocol)

Many fluorinated cyclobutanes are liquids or volatile solids at room temperature.

  • In-situ Cryocrystallization:

    • Seal the liquid sample in a Lindemann capillary (0.3 mm diameter).

    • Mount on the goniometer head of the diffractometer.

    • Flash cool to 100 K using a nitrogen stream.

    • Use an IR laser to melt the sample locally, then slowly cool to induce nucleation of a single crystal seed.

  • Sublimation (For Solids):

    • Place crude solid in a sublimation apparatus under high vacuum (0.01 mbar).

    • Apply a thermal gradient (e.g., 40°C source, -78°C finger).

    • Harvest crystals directly from the cold finger to avoid solvent inclusion.

Phase 3: Data Collection & Refinement
  • Instrument: Single-crystal X-ray diffractometer (Mo or Cu K

    
     radiation).
    
  • Temperature: Maintain 100 K strictly. Thermal motion in puckered rings is high; low temperature is non-negotiable to resolve fluorine disorder.

  • Refinement:

    • Watch for disorder in the ring carbons (puckering flip).

    • Fluorine atoms often exhibit high thermal ellipsoids. Use anisotropic refinement.

    • Calculate the Puckering Angle (

      
      )  during post-processing:
      
      
      
      
      (Note: Definitions vary; ensure consistency with the standard "butterfly" angle definition).
Workflow Visualization

Workflow cluster_growth Crystal Growth start Target Molecule (Fluorinated Cyclobutane) method1 Volatile Liquid? Use In-situ Cryocrystallization start->method1 method2 Solid? Use Vacuum Sublimation start->method2 xray X-Ray Diffraction (100 K, Mo/Cu Source) method1->xray method2->xray solve Structure Solution (Direct Methods/SHELX) xray->solve refine Refinement (Handle F-disorder, Anisotropy) solve->refine analysis Geometric Analysis (Calc. Puckering Angle) refine->analysis

Figure 2: Experimental workflow for structural characterization of fluorinated cyclobutanes.

References
  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Link

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Link

  • BenchChem. (2025).[3] A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. BenchChem Guides. Link

  • Durie, A. J., et al. (2023).[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Link

  • PubChem. (2024). Octafluorocyclobutane Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

3-(Difluoromethyl)cyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Safe Handling and Disposal of 3-(Difluoromethyl)cyclobutane-1-carboxylic acid

Introduction: The Hidden Hazards of Fluorinated Scaffolds

In modern drug discovery, 3-(Difluoromethyl)cyclobutane-1-carboxylic acid is a high-value building block.[1] The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often replacing hydroxyl or thiol groups to improve metabolic stability. However, this structural utility introduces specific disposal challenges that standard organic acid protocols fail to address.[1]

The disposal of this compound is governed by two critical molecular features:

  • Ring Strain: The cyclobutane ring possesses approximately ~26 kcal/mol of strain energy, making it thermodynamically primed for exothermic ring-opening reactions.

  • Fluorine Content: Upon thermal decomposition (incineration), the

    
     moiety liberates hydrogen fluoride (HF), necessitating specialized scrubbing systems at the destruction facility.
    

This guide provides a self-validating workflow to ensure this compound is disposed of without compromising laboratory safety or regulatory compliance.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must verify the material's state. Treat this compound as a Corrosive Halogenated Acid .

Table 1: Physicochemical Hazard Matrix
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Contains Fluorine; DO NOT mix with non-halogenated waste.[1][2]
Acidity (

)
~4.0–4.8 (Estimated)Corrosive (Category 1B).[1] Incompatible with bases and cyanides.
Ring Strain High (~110 kJ/mol)Potential for rapid energy release if mixed with strong catalysts or heated.[1]
Combustion Products

,

,

(Hydrofluoric Acid)
CRITICAL: Incineration releases toxic HF gas.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate respirator if handled open.[1]

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating system" means the protocol prevents error through physical constraints. For this compound, the primary error is waste stream cross-contamination .

The Segregation Rule

You must segregate this waste into a stream specifically marked for "Halogenated Organic Acids."

  • Why? If this container is mistakenly tossed into a "Non-Halogenated" bin, it will be sent to a standard kiln.[1] The resulting HF generation will corrode the incinerator's ceramic lining and breach emissions standards.

  • Incompatibility Check:

    • NEVER mix with Sodium Azide (

      
      ) 
      
      
      
      Risk of Hydrazoic Acid formation.
    • NEVER mix with strong oxidizers (Peroxides, Nitric Acid)

      
       Ring strain accelerates oxidation violence.[1]
      
    • NEVER mix with strong bases (NaOH, KOH) in a closed container

      
       Exothermic neutralization can pressurize the vessel.
      

Part 3: The Disposal Workflow

The following decision tree illustrates the logic flow for disposing of 3-(Difluoromethyl)cyclobutane-1-carboxylic acid, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 3-(Difluoromethyl)cyclobutane-1-carboxylic acid CheckState Is the waste Pure Solid or in Solution? Start->CheckState SolidPath Pure Solid / Residue CheckState->SolidPath Solid SolutionPath Dissolved in Solvent CheckState->SolutionPath Solution ContainerA Container A: Solid Halogenated Waste (RCRA D002) SolidPath->ContainerA SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) SolutionPath->SolventCheck ContainerB Container B: Halogenated Solvent Waste (Acidic) SolventCheck->ContainerB Yes (DCM, etc.) SolventCheck->ContainerB No (MeOH, EtOAc)* ContainerC Container C: Non-Halogenated Solvent Waste (DO NOT USE) SolventCheck->ContainerC Error Path Labeling Labeling Protocol: 1. 'Contains Fluorine' 2. 'Corrosive Acid' 3. Chemical Full Name ContainerA->Labeling ContainerB->Labeling *Must default to Halogenated due to solute Storage Temporary Storage: Secondary Containment (Polyethylene Tray) Labeling->Storage Disposal Final Disposal: High-Temp Incineration with HF Scrubbing Storage->Disposal

Figure 1: Cradle-to-Grave decision logic for fluorinated acid waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.

Part 4: Detailed Operational Procedures

Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or PP (Polypropylene) containers.

    • Reasoning: While glass is generally resistant to carboxylic acids, the risk of accidental HF generation (if impurities are present) or physical breakage makes plastic superior. Fluorides can etch glass over long durations.

  • Venting: Use a cap with a pressure-relief vent if the waste contains volatile solvents.

Benchtop Cleanup & Decontamination

If you have small spills or residue on glassware:

  • Solvent Rinse: Rinse glassware with a minimal amount of Acetone or Ethyl Acetate.

  • Collect Rinsate: Pour this rinsate into the Halogenated Solvent Waste container (Container B in Figure 1).

  • Final Wash: Wash glassware with an aqueous detergent (Alconox) and water. This aqueous waste can generally go down the drain only if the pH is adjusted to 6–9 and local regulations permit trace organic discharge. When in doubt, collect the first aqueous rinse as chemical waste. [1]

Labeling Requirements

Your waste tag must explicitly state:

  • Full Chemical Name: 3-(Difluoromethyl)cyclobutane-1-carboxylic acid.[1]

  • Hazard Checkboxes: Corrosive, Toxic.[1]

  • Critical Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section. This alerts the disposal vendor to use an incinerator equipped with wet scrubbers to capture HF.

Part 5: Regulatory & Environmental Compliance

RCRA Waste Codes (USA)

Proper coding ensures legal compliance under the Resource Conservation and Recovery Act (RCRA).

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH

    
     2. Even as a solid, it is prudent to classify it as corrosive.[1]
    
  • F-Codes (F001/F002): If the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F-code of the solvent.[1]

  • D001 (Ignitability): Applicable if dissolved in flammable solvents (e.g., Methanol).

Incineration Chemistry

The destruction of this compound follows this stoichiometric approximation:



  • The HF Factor: The generation of 2 moles of HF for every mole of compound is the critical safety factor. Standard cement kilns often used for waste-to-energy cannot handle high HF loads.

Part 6: Emergency Spill Response

Scenario: A 5g vial of solid 3-(Difluoromethyl)cyclobutane-1-carboxylic acid shatters on the floor.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, wear an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust). Cover the spill with a Dry Acid Neutralizer (sodium carbonate/calcium carbonate based).

    • Note: Expect mild fizzing (

      
       release).
      
  • Cleanup: Once neutralized (fizzing stops), scoop the paste into a plastic bag.

  • Disposal: Place the bag into the Solid Hazardous Waste drum. Label as "Debris containing fluorinated acid."

  • Surface Decontamination: Wipe the floor with a soap solution.

Medical Warning: While this compound is not Hydrofluoric Acid (HF), thermal decomposition or reaction with strong anhydrous acids could theoretically release HF.[1] If skin contact occurs and deep pain persists after washing, treat as a potential HF burn (apply Calcium Gluconate gel) and seek medical attention immediately.

References

  • United States Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Lab Manager. (2025). Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the mandatory safety, handling, and disposal protocols for 3-(Difluoromethyl)cyclobutane-1-carboxylic acid . As a fluorinated aliphatic carboxylic acid, this reagent presents specific hazards related to tissue corrosivity and potential fluoride liberation under extreme conditions. This document serves as the primary operational reference for researchers utilizing this building block in drug discovery and synthesis.

Compound Identification
  • Chemical Name: 3-(Difluoromethyl)cyclobutane-1-carboxylic acid[1][2]

  • CAS Number: 1773508-01-2 (cis-isomer specific); verify vendor CoA for trans- or racemic mixtures.

  • Molecular Formula: C₆H₈F₂O₂

  • Physical State: Typically a white to off-white solid or crystalline powder.

  • Acidity (pKa): Estimated ~4.5–4.8 (comparable to cyclobutanecarboxylic acid, potentially slightly more acidic due to the electron-withdrawing difluoromethyl group).

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Treat as Corrosive.

  • Serious Eye Damage: Category 1.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Risk Assessment & Hierarchy of Controls

The primary operational risk is chemical burns to the skin and eyes upon contact. While the difluoromethyl group (-CHF₂) is chemically robust, thermal decomposition or reaction with strong Lewis acids can release hydrogen fluoride (HF).

PPE Matrix: Personal Protective Equipment

Selection logic based on permeation resistance to organic acids and fluorinated hydrocarbons.[3]

Protection ZoneMinimum RequirementEnhanced Requirement (Scale-Up >10g)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Face Shield + GogglesStandard safety glasses fail to seal against corrosive dusts or mists.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Film (Silver Shield) under NitrileFluorinated organics can permeate standard nitrile over time. Double gloving provides a visual breach indicator.
Respiratory Fume Hood (Face velocity 80-100 fpm)Powered Air Purifying Respirator (PAPR) if hood unavailablePrevents inhalation of corrosive dust/vapors.
Body Lab Coat (Cotton/Poly blend), closed-toe shoesChemical-Resistant Apron (Tyvek/PVC)Protects torso from spill splashes during transfer.

Operational Handling Protocol (SOP)

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Segregation: Keep separate from strong oxidizing agents (e.g., permanganates) and strong bases (e.g., hydroxides) to prevent exothermic neutralization or degradation.

  • Container: Inspect the cap liner for integrity. Fluorinated compounds can slowly diffuse through poor-quality polyethylene; glass or fluoropolymer-lined caps are preferred.

Phase 2: Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use metal spatulas if the material appears hygroscopic or corrosive to metal; use PTFE-coated or ceramic tools.

    • Pro-Tip: If the material is caked, do not chip at it aggressively. Gently roll the container to loosen.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, THF, Methanol, and Ethyl Acetate.

  • Addition Rate: Add the acid to the solvent, not vice versa, to manage heat of solution.

  • Incompatibility: Avoid mixing with thionyl chloride (

    
    ) or oxalyl chloride without proper gas scrubbing, as this generates acid chlorides and releases HCl/SO₂ gases.
    

Emergency Response Procedures

Visual Workflow: Emergency Decision Logic

EmergencyResponse cluster_legend *HF Note Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Rinse 15+ min 3. Assess for HF signs* Skin->Action_Skin Action_Eye 1. Irrigate immediately (15 min) 2. Hold eyelids open 3. Seek ER Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Support breathing 3. Monitor for edema Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical Note While -CHF2 is stable, if thermal decomposition occurred, treat as potential HF burn (Calcium Gluconate).

Caption: Decision logic for immediate response to exposure incidents involving fluorinated organic acids.

Specific First Aid[3][4][5]
  • Skin: Wash with soap and water immediately.[4] If redness or pain persists, consult a physician. Note: Unlike acyl fluorides, this compound does not instantly hydrolyze to HF, but caution is warranted.

  • Eyes: Immediate irrigation is critical to prevent corneal opacity.

  • Spill Cleanup:

    • Evacuate the immediate area.[5]

    • Don full PPE (including double gloves).

    • Cover spill with Sodium Carbonate or Calcium Carbonate to neutralize the acid.

    • Collect the solid/slurry into a hazardous waste container labeled "Corrosive - Fluorinated Organic".

Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US). Do not dispose of fluorinated compounds down the drain.[6]

Disposal Workflow

WasteDisposal Source Waste Generation (Mother Liquor / Solid) Segregation Segregation Source->Segregation Stream_A Halogenated Solvents (High BTU) Segregation->Stream_A Liquids Stream_B Solid Hazardous Waste (Contaminated PPE/Wipes) Segregation->Stream_B Solids Treatment High-Temp Incineration (Required for C-F bond scission) Stream_A->Treatment Stream_B->Treatment

Caption: Segregation and disposal pathway ensuring complete destruction of fluorinated organic content.

  • Liquid Waste: Collect in "Halogenated Organic Solvents" carboys. The presence of the fluorine atoms requires high-temperature incineration to fully mineralize the compound.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged and tagged as hazardous solid waste.

  • Labeling: Clearly mark tags with "Contains Fluorinated Organics" to alert disposal facilities of potential HF generation during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135392993, 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link](Note: Used as structural analog for hazard profiling).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.